Eprinomectin B1a
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+/t26-,27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43+,44-,45+,46-,47+,49+,50+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWQQXZUCOBISE-CRTGXIDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)NC(=O)C)OC)OC)\C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H75NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133305-88-1 | |
| Record name | Eprinomectin B1a | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133305-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eprinomectin component B1a | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133305881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10E,14E,16E)-(1R,4S,5�S,6S,6�R,8R,12S,13S,20R,21R,24S)-6�-[(S)-sec-butyl]-21,24-dihydroxy-5�,11,13,22-tetramethyl-2-oxo-(3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene)-6-spiro-2�-(5�,6�-dihydro-2�H-pyran)-12-yl 4-O-(4-acetamido-2,4,6-trideoxy-3-O-methyl-α-L-lyxo-hexopyranosyl)-2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPRINOMECTIN B1A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OY54D31C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eprinomectin B1a: A Deep Dive into its Nematocidal Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Eprinomectin B1a, a key component of the macrocyclic lactone class of anthelmintics, is a potent and widely used agent for the control of nematode parasites in veterinary medicine. Its efficacy stems from a highly specific mode of action that targets the neuromuscular system of these invertebrates, leading to paralysis and death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in nematodes, detailing the molecular interactions, physiological consequences, and the experimental methodologies used to elucidate these processes.
Core Mechanism of Action: Targeting Glutamate-Gated Chloride Channels
The primary molecular target of this compound in nematodes is the glutamate-gated chloride ion channels (GluCls).[1][2][3] These channels, which are unique to invertebrates, are ligand-gated ion channels crucial for inhibitory neurotransmission in the nematode nervous and muscular systems.[3][4]
This compound acts as a positive allosteric modulator of GluCls, meaning it binds to a site on the channel protein distinct from the glutamate binding site.[5] This binding potentiates the effect of glutamate and, critically, can directly and irreversibly open the channel, even in the absence of glutamate.[5][6] The opened channel allows a significant influx of chloride ions (Cl-) into the neuron or muscle cell.[3][4]
This influx of negative charge leads to hyperpolarization of the cell membrane, making it more difficult for the cell to reach the threshold for depolarization and fire an action potential.[4][7] The sustained hyperpolarization effectively silences the electrical activity of neurons and muscle cells, leading to a flaccid paralysis of the nematode.[1][2] This paralysis affects critical physiological functions, including pharyngeal pumping (feeding) and locomotion, ultimately resulting in the death of the parasite.[1][2]
Signaling Pathway of this compound Action
Quantitative Data on this compound Activity
| Parameter | Nematode Species | Assay | Value | Reference |
| EC50 | Trichostrongylus colubriformis | Inulin Uptake Inhibition | 0.045 nM | [1] |
| EC50 | Trichostrongylus colubriformis (in goats) | Anthelmintic Efficacy (vs. Cmax) | 1.92 ng/mL | [1] |
| EC90 | Trichostrongylus colubriformis (in goats) | Anthelmintic Efficacy (vs. Cmax) | 2.43 - 3.50 ng/mL | [1] |
| IC50 | Caenorhabditis elegans | Motility Assay | Eprinomectin was more potent than ivermectin in the first 90 minutes of the assay. Specific IC50 values varied with time. | [8][9] |
| Kd (Ivermectin) | Haemonchus contortus | Radioligand Binding Assay | 0.35 ± 0.1 nM | [10][11][12] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Nematode Motility Assay
This assay assesses the paralytic effect of this compound on whole organisms.
Objective: To determine the concentration-dependent inhibition of nematode motility by this compound.
Materials:
-
Nematode culture (e.g., Caenorhabditis elegans or parasitic larvae).
-
96-well microtiter plates.
-
K saline solution (or other appropriate buffer).
-
Bovine Serum Albumin (BSA).
-
This compound stock solution in DMSO.
-
Infrared tracking device (e.g., WMicrotracker™ ONE).
Protocol:
-
Synchronize nematode cultures to obtain a population of the desired life stage (e.g., L4 larvae or young adults).[8][9]
-
Wash the nematodes from culture plates and resuspend them in K saline containing 0.015% BSA.[8]
-
Dispense approximately 60-80 worms per well into a 96-well microtiter plate in a volume of 60 µL.[8][9]
-
Prepare serial dilutions of this compound in DMSO, and add them to the wells to achieve the final desired concentrations (e.g., 0.1 to 1.6 µM). Ensure the final DMSO concentration is consistent across all wells, including controls (typically ≤0.5%).[8][9]
-
Place the plate in an infrared tracking device and record nematode movement over a specified period (e.g., 240 minutes).[8][9]
-
Analyze the data to determine the percentage of motility inhibition relative to the DMSO control for each concentration of this compound.
-
Plot the concentration-response curve and calculate the IC50 value.
Experimental Workflow for Nematode Motility Assay
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in our understanding of nematode ion channels as potential anthelmintic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological recording from parasitic nematode muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 6. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral control by depolarized and hyperpolarized states of an integrating neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin [frontiersin.org]
- 9. Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reevaluation of efficacy against nematode parasites and pharmacokinetics of topical eprinomectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Eprinomectin B1a Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Eprinomectin B1a in various organic solvents. The information presented herein is intended to support researchers, scientists, and professionals involved in the development of drug formulations and analytical methods for this potent anthelmintic agent. This document includes a summary of quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.
Core Data Presentation: this compound Solubility
The solubility of this compound is a critical parameter for the development of effective and stable pharmaceutical formulations. The following table summarizes the available quantitative and qualitative solubility data in a range of common organic solvents.
| Organic Solvent | Solubility | Temperature | Source |
| Propylene Glycol | > 400 g/L | Not Specified | [1] |
| Ethanol | ~ 30 mg/mL | Not Specified | [2][3] |
| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | Not Specified | [2][3] |
| Dimethylformamide (DMF) | ~ 30 mg/mL | Not Specified | [2][3] |
| Methanol | Soluble | Not Specified | [4][5] |
| Ethyl Acetate | Soluble | Not Specified | [1] |
| Acetonitrile | A solution of 100 µg/mL is commercially available; this is a concentration, not the solubility limit. | Not Specified | [6] |
| Water | 3.5 mg/L | 20°C (pH 7) |
Note: For solvents listed as "Soluble," specific quantitative data was not available in the reviewed literature. It is recommended that experimental determination be performed for precise formulation development. The high solubility in propylene glycol suggests its utility in creating concentrated liquid formulations.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The following protocol for determining the equilibrium solubility of this compound is based on established methodologies recommended by regulatory bodies such as the World Health Organization (WHO) and the U.S. Food and Drug Administration (FDA).[7][8][9] The shake-flask method is a widely accepted technique for establishing the thermodynamic solubility of a compound.
1. Materials and Equipment:
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound
-
Analytical balance
-
pH meter (for aqueous solutions, if necessary)
2. Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent for the HPLC calibration curve.
-
Equilibrate the orbital shaker to the desired temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).
-
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Carefully add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in the temperature-controlled orbital shaker.
-
Agitate the samples at a constant speed that allows for thorough mixing without creating a vortex.
-
Continue agitation for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.
-
-
Sample Processing:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.
-
Carefully aspirate a known volume of the supernatant, being cautious not to disturb the solid pellet.
-
-
Analysis:
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.
-
Analyze the diluted samples using the validated HPLC method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the specific organic solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.
-
3. Quality Control:
-
Perform each solubility determination in triplicate to ensure the reproducibility of the results.
-
Run a blank solvent sample through the HPLC system to check for any interfering peaks.
-
Ensure that the HPLC calibration curve has a high correlation coefficient (R² > 0.99).
Visualizations
The following diagrams illustrate the key experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for this compound solubility determination.
The logical relationship for selecting an appropriate solvent for formulation development based on solubility data can be visualized as follows:
Caption: Logical flow for solvent selection in formulation development.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Eprinomectin | C49H73NO14 | CID 6450531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. caymanchem.com [caymanchem.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. who.int [who.int]
- 8. uspnf.com [uspnf.com]
- 9. researchgate.net [researchgate.net]
Eprinomectin B1a Pharmacokinetics in Cattle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics of eprinomectin B1a, a potent endectocide, in cattle. Understanding the absorption, distribution, metabolism, and excretion of this compound is critical for optimizing dosage regimens, ensuring efficacy against parasitic nematodes and arthropods, and maintaining food safety standards. This document summarizes key pharmacokinetic parameters from various studies, details experimental methodologies, and visualizes experimental workflows.
Core Pharmacokinetic Parameters
The pharmacokinetic profile of this compound in cattle is significantly influenced by the route of administration, with subcutaneous injections generally leading to higher bioavailability compared to topical applications.[1] Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (T1/2) are summarized below for both topical and subcutaneous delivery methods.
Data Presentation: Pharmacokinetic Parameters of this compound in Cattle
Table 1: Topical Administration
| Dose Rate (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (day·ng/mL) | T1/2 (days) | Animal Type | Reference |
| 0.5 | 9.7 ± 2.2 | 3-7 | 124 ± 24 | 5.2 ± 0.9 | Male Brown Swiss calves | [2][3] |
| 0.5 | 43.76 | 2.02 | - | - | Lactating dairy cattle | [4] |
| 0.5 | 14.1 ± 7.49 | 2.67 ± 1.86 | 80.0 ± 15.3 (0-21d) | 3.34 ± 1.08 | Lactating dairy cows | [5] |
| 1.0 | 24.6 ± 9.59 | 3.00 ± 1.10 | 136 ± 50.9 (0-21d) | 2.47 ± 0.47 | Lactating dairy cows | [5] |
| 1.5 | 30.7 ± 13.9 | 2.17 ± 1.60 | 165 ± 44.7 (0-21d) | 2.67 ± 0.49 | Lactating dairy cows | [5] |
Table 2: Subcutaneous Administration
| Dose Rate (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (day·ng/mL) | T1/2 (days) | Animal Type | Reference |
| 1.0 | 37.52 ± 1.30 | 1.74 ± 0.06 | 486.59 (AUClast) | 27.89 | Dry Holstein cows | [6] |
| 1.0 | 33.34 ± 1.37 | 1.89 ± 0.06 | 335.61 (AUClast) | 26.18 | Dry Jersey cows | [6] |
| 0.2 | 44.0 ± 24.2 | 1.63 ± 0.80 | 306.4 ± 77.5 (ng·h/mL converted to day·ng/mL) | - | Lactating dairy cattle | [1][7] |
Injectable eprinomectin has been noted to exhibit a biphasic peak in plasma drug concentration.[8] A secondary peak may occur around 90 days after administration, reaching approximately 30% of the initial maximum concentration.[8]
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs. Below are detailed methodologies for key experiments cited.
Study on Topical Administration in Calves
-
Objective: To evaluate the efficacy and pharmacokinetics of topical eprinomectin in cattle prevented from self-grooming.[2][3]
-
Drug Administration: Animals were treated with a topical formulation of eprinomectin at a dose of 0.5 mg per kilogram of body weight.[2][3]
-
Sample Collection: Plasma samples were collected prior to treatment and at various time points between 1 and 21 days post-treatment.[2][3]
-
Analytical Method: this compound concentrations in plasma were determined using High-Performance Liquid Chromatography (HPLC).[2][3]
-
Efficacy Evaluation: Animals were euthanized 21 days after treatment for parasite recovery, identification, and counting to determine the reduction in nematode burden compared to an untreated control group.[2][3]
Study on Subcutaneous Administration in Dry Dairy Cattle
-
Objective: To characterize the pharmacokinetics of injectable eprinomectin in the plasma and milk of dry dairy cows.[6][9]
-
Drug Administration: A single subcutaneous dose of eprinomectin was administered at 1 mg/kg.[6]
-
Sample Collection: Plasma was collected daily for the first 7 days, followed by periodic sampling for up to 90 days.[6][9] Milk samples were collected daily for 90 days after calving.[6][9]
-
Analytical Method: Eprinomectin concentrations were measured using HPLC with fluorescence detection.[6][9] The limit of quantification (LOQ) for plasma and milk was 2.5 ng/mL.[6]
-
Pharmacokinetic Analysis: A noncompartmental analysis was performed on the plasma concentration data for the initial peak, up to approximately 49 days post-administration.[6]
Analytical Methodology: HPLC with Fluorescence Detection
A common and sensitive method for quantifying eprinomectin in bovine plasma involves reversed-phase HPLC with fluorometric detection.[10][11]
-
Sample Preparation: This often includes a liquid extraction step, which can be automated, followed by solid-phase extraction to clean up the sample.[10][11]
-
Derivatization: Prior to chromatographic analysis, eprinomectin is derivatized using a fluorogenic reagent system, typically containing trifluoroacetic anhydride and N-methylimidazole as a catalyst, to enhance its fluorescence.[10][11]
-
Chromatography: The derivatized sample is then analyzed using a reversed-phase HPLC system.[10]
-
Detection: Fluorescence detection is used to quantify the derivatized eprinomectin and an internal standard.[10][11] This method can achieve a lower limit of quantitation of 0.05 ng/mL in plasma.[10]
Visualizations
Experimental Workflow for Pharmacokinetic Studies
Caption: General experimental workflow for eprinomectin pharmacokinetic studies in cattle.
Logical Relationship of Factors Influencing Eprinomectin Pharmacokinetics
Caption: Factors influencing the pharmacokinetic profile of eprinomectin in cattle.
References
- 1. Pharmacokinetics of eprinomectin in plasma and milk following subcutaneous administration to lactating dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reevaluation of efficacy against nematode parasites and pharmacokinetics of topical eprinomectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of eprinomectin in plasma and milk following topical administration to lactating dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 6. The Pharmacokinetics of Subcutaneous Eprinomectin in Plasma and Milk in Dry Dairy Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Eprinomectin in Plasma and Milk following Subcutaneous Administration to Lactating Dairy Cattle [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. The Pharmacokinetics of Subcutaneous Eprinomectin in Plasma and Milk in Dry Dairy Cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An automated method for the determination of subnanogram concentrations of eprinomectin in bovine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of eprinomectin in plasma by high-performance liquid chromatography with automated solid phase extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Eprinomectin B1a in Non-Target Species: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprinomectin, a macrocyclic lactone derived from the fermentation of Saccharopolyspora spinosa, is a widely used veterinary endectocide effective against a broad spectrum of internal and external parasites in livestock. Its primary active component is eprinomectin B1a. While highly effective in target species, the potential for environmental contamination and subsequent exposure to non-target organisms necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the ecotoxicology of this compound, detailing its effects on various non-target species, the experimental protocols used for assessment, and the underlying mechanisms of toxicity.
Mode of Action in Non-Target Invertebrates
This compound's primary mode of action in invertebrates involves the potentiation and direct activation of glutamate-gated chloride channels (GluCls).[1][2] These channels are crucial for inhibitory neurotransmission in protostome invertebrates.[1][2] this compound binds to an allosteric site on the GluCl receptor, locking the channel in an open conformation.[3] This leads to a sustained influx of chloride ions, hyperpolarization of the neuronal or muscle cell membrane, and subsequent flaccid paralysis and death of the organism.[1][3]
Additionally, this compound can interact with gamma-aminobutyric acid (GABA) receptors, another major class of inhibitory neurotransmitter receptors in insects.[4][5] While its affinity for GABA receptors is generally lower than for GluCls, this interaction can contribute to its overall toxicity by further disrupting neuronal signaling.[5]
Figure 1: Simplified signaling pathway of this compound in invertebrates.
Toxicological Data in Non-Target Species
The following tables summarize the acute and chronic toxicity of this compound to a range of non-target species.
Table 1: Acute and Chronic Toxicity of this compound to Mammalian Species
| Species | Test Type | Endpoint | Value (mg/kg bw) | Reference |
| Rat (Rattus norvegicus) | Acute Oral | LD50 | 55 (female) | [6] |
| Mouse (Mus musculus) | Acute Oral | LD50 | 70 (female) | [6] |
| Rabbit (Oryctolagus cuniculus) | Acute Dermal | LD50 | 460 | [6] |
| Rat (Rattus norvegicus) | 14-Week Dietary | NOAEL | 5/day | [6] |
| Dog (Canis lupus familiaris) | 14-Week Oral (gavage) | NOAEL | 0.8/day | [6] |
| Dog (Canis lupus familiaris) | 53-Week Oral (gavage) | NOAEL | 1/day | [6] |
| Rat (Rattus norvegicus) | Two-generation reproductive | NOAEL (Maternal & Reproductive) | 1.5/day | [6] |
| Rat (Rattus norvegicus) | Two-generation reproductive | NOAEL (Offspring) | 0.8/day | [6] |
| Rat (Rattus norvegicus) | Developmental | NOAEL (Maternal) | 1/day | [6] |
| Rat (Rattus norvegicus) | Developmental | NOAEL (Embryofetal) | 12/day | [6] |
| Rabbit (Oryctolagus cuniculus) | Developmental | NOAEL (Maternal) | 0.5 - 2/day | [6] |
| Rabbit (Oryctolagus cuniculus) | Developmental | NOAEL (Embryofetal) | 2 - 8/day | [6] |
Table 2: Ecotoxicity of this compound to Aquatic Organisms
| Species | Test Type | Endpoint | Value (µg/L) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hour Acute | LC50 | 1200 | |
| Water Flea (Daphnia magna) | 48-hour Acute Immobilisation | EC50 | 0.18 | |
| Water Flea (Daphnia magna) | 21-day Chronic Reproduction | NOEC | 0.05 | |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hour Acute | LC50 | >1000 |
Table 3: Ecotoxicity of this compound to Soil Organisms
| Species | Test Type | Endpoint | Value (mg/kg soil) | Reference |
| Earthworm (Eisenia fetida) | 14-day Acute | LC50 | >1000 | [3] |
| Earthworm (Lumbricus terrestris) | 28-day (exposure to feces) | NOEC (survival, behavior, weight) | 3.34 (dry weight) | [7] |
Experimental Protocols
The ecotoxicological evaluation of this compound follows standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Fish Acute Toxicity Test (Following OECD 203)
This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used cold-water species.
-
Test Conditions: The test can be static, semi-static, or flow-through.[8] A flow-through system is preferred to maintain constant exposure concentrations.[8]
-
Procedure:
-
Fish are acclimated to laboratory conditions.
-
Groups of fish are exposed to a range of concentrations of this compound and a control.
-
Mortality and sublethal effects (e.g., abnormal behavior, discoloration) are observed and recorded at 24, 48, 72, and 96 hours.[8]
-
Water quality parameters (pH, temperature, dissolved oxygen) are monitored regularly.
-
-
Endpoint: The 96-hour LC50, the concentration estimated to be lethal to 50% of the test fish, is calculated using statistical methods.[8]
Daphnia magna Acute Immobilisation Test (Following OECD 202)
This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) within a 48-hour period.[9]
-
Test Organism: Neonates (<24 hours old) of Daphnia magna.[9]
-
Test Conditions: The test is conducted in a static or semi-static system.[9]
-
Procedure:
-
Groups of daphnids are exposed to a series of test concentrations and a control.
-
Immobilisation (inability to swim) is observed at 24 and 48 hours.[9]
-
Water quality parameters are monitored.
-
-
Endpoint: The 48-hour EC50 is calculated.[9]
Earthworm Acute Toxicity Test (Following OECD 207)
This test evaluates the acute toxicity of a substance to earthworms in artificial soil over a 14-day period.[10]
-
Test Organism: Adult earthworms of the species Eisenia fetida.[10]
-
Test Conditions: The test is conducted in containers with artificial soil treated with the test substance.[10]
-
Procedure:
-
Endpoint: The 14-day LC50 is determined.[3]
Figure 2: Simplified workflow for the Environmental Risk Assessment of a veterinary medicinal product like eprinomectin.
Conclusion
This compound exhibits high toxicity to aquatic invertebrates, particularly crustaceans like Daphnia magna, due to its potent interaction with glutamate-gated chloride channels. Its toxicity to fish is moderate, while its acute toxicity to earthworms appears to be low. Mammalian toxicity data indicate a range of effects at higher doses, with neurological signs being prominent. The environmental risk assessment of this compound is a critical process that involves a tiered approach, starting with an exposure assessment and progressing to detailed ecotoxicological studies if a potential risk is identified. The data and protocols outlined in this guide provide a foundational understanding for researchers, scientists, and drug development professionals involved in the safety assessment of eprinomectin and other similar veterinary pharmaceuticals. Further research is warranted to fill data gaps, particularly concerning the chronic effects on a wider range of non-target organisms and the potential for sublethal effects on ecosystem functions.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insight into the bioactivity and action mode of betulin, a candidate aphicide from plant metabolite, against aphids | eLife [elifesciences.org]
- 7. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. Environmental risk assessment of veterinary medicines | European Medicines Agency (EMA) [ema.europa.eu]
An In-Depth Technical Guide to the Environmental Fate and Degradation of Eprinomectin B1a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprinomectin, a semi-synthetic derivative of the avermectin family, is a widely used veterinary endectocide effective against a broad spectrum of internal and external parasites in cattle, sheep, goats, and cats.[1] Its primary active component is eprinomectin B1a.[2] Following administration, a significant portion of the parent compound is excreted, primarily in the feces, leading to its introduction into the terrestrial environment.[2][3] Understanding the environmental fate and degradation of this compound is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current knowledge on the hydrolysis, photolysis, and soil degradation of this compound, including detailed experimental protocols, quantitative degradation data, and elucidated degradation pathways.
Physicochemical Properties Relevant to Environmental Fate
The environmental behavior of this compound is influenced by its physicochemical properties. A key parameter is its octanol-water partition coefficient (log Kow), which has been demonstrated to be 5.7, indicating a high potential for sorption to organic matter in soil and sediment and a low potential for leaching into groundwater.[4]
Environmental Degradation Pathways
This compound is subject to degradation in the environment through several pathways, principally microbial metabolism in soil and photodegradation. While comprehensive environmental degradation studies are not extensively published in publicly available literature, forced degradation studies under various stress conditions provide insight into its potential breakdown products.
Hydrolysis
A standardized study to determine the rate of hydrolysis of this compound would involve the following steps:
-
Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.
-
Test Substance Application: A solution of this compound is added to the buffer solutions at a concentration not exceeding its water solubility.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
-
Sampling: Aliquots are taken at various time intervals.
-
Analysis: The concentration of this compound and any major hydrolysis products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The rate of hydrolysis and the half-life (DT50) are calculated.
Photolysis
Quantitative data on the photolytic degradation of this compound in water, such as the quantum yield and half-life under specific light conditions, are not detailed in the available literature. Such studies would generally adhere to the OECD Guideline for the Testing of Chemicals 316.
A typical experimental setup for determining the aqueous photolysis of this compound would include:
-
Test Solution: A solution of this compound is prepared in a sterile aqueous buffer.
-
Light Source: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Control Samples: Dark controls are run in parallel to account for any non-photolytic degradation.
-
Incubation: The test and control samples are incubated at a constant temperature.
-
Sampling: Samples are collected at various time points.
-
Analysis: The concentration of this compound is measured by HPLC or a similar technique.
-
Data Analysis: The rate of photolysis and the photolytic half-life (DT50) are determined.
Degradation in Soil and Manure
The primary route of this compound entering the environment is through the feces of treated animals.[2][3] Therefore, its degradation in soil and manure is a critical aspect of its environmental fate. Studies have been conducted following the OECD Guideline for the Testing of Chemicals 307 to determine its persistence under both aerobic and anaerobic conditions.
| Compartment | Condition | DT50 (days) | Kinetic Model | Reference |
| Soil | Aerobic | 38 - 53 | Simple First Order (SFO) | [5] |
| Soil | Anaerobic | 691 - 1491 | Hockey Stick (HS) | [5] |
| Cattle Manure | - | 333 | First Order Multi Compartment (FOMC) | [5] |
These data indicate that this compound is moderately persistent in aerobic soils but highly persistent under anaerobic conditions.[5] Its persistence in cattle manure suggests that manure from treated animals can act as a long-term source of the compound to the environment.[5]
The following protocol outlines the key steps in assessing the soil metabolism of this compound:
-
Soil Selection: Representative soil types are chosen, characterized by their texture, organic carbon content, pH, and microbial biomass.
-
Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples at a concentration relevant to field application rates.
-
Incubation Conditions:
-
Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) with a continuous flow of air. Traps for CO₂ and volatile organic compounds are used to monitor mineralization and volatilization.
-
Anaerobic: Soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions before incubation in the dark at a constant temperature.
-
-
Sampling: Soil samples are collected at various time intervals over the study period (typically up to 120 days).
-
Extraction and Analysis: Soil samples are extracted with appropriate solvents, and the extracts are analyzed by techniques such as HPLC and Liquid Scintillation Counting to quantify this compound and its transformation products.
-
Data Analysis: The dissipation time for 50% of the substance (DT50) and 90% (DT90) are calculated using appropriate kinetic models.[5]
Forced Degradation and Identification of Degradation Products
Forced degradation studies, while not replicating environmental conditions, are instrumental in identifying potential degradation products and understanding the degradation pathways of a substance. Eprinomectin has been subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[6][7] These studies have led to the identification of several degradation products.
Major Degradation Products
Under various stress conditions, a number of degradation products of this compound have been identified, including:[6][7][8][9]
-
2-epimer of this compound: An isomer of the parent compound.[8][9]
-
Δ2,3-Eprinomectin B1a: A structural isomer containing a conjugated enoate.[8][9]
-
8a-oxo-Eprinomectin B1a: An oxidation product.
-
Methanol Adducts: Formed under acidic conditions in the presence of methanol.[5][6][7]
The structures of these and other degradation products have been elucidated using advanced analytical techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][9]
Experimental Protocol: Forced Degradation Study
A typical forced degradation study involves the following steps:
-
Stress Conditions: Solutions of this compound are subjected to:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 80°C.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 80°C.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid or a solution at a high temperature (e.g., 105°C).
-
Photolytic Degradation: Exposing a solution to UV or fluorescent light.
-
-
Sample Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent drug from its degradation products.
-
Peak Purity and Mass Balance: The purity of the this compound peak is assessed, and a mass balance is performed to account for the parent compound and all degradation products.
-
Structure Elucidation: The degradation products are isolated (e.g., by preparative HPLC) and their structures are determined using spectroscopic techniques like MS/MS and NMR.[6][7]
Visualizing Degradation and Experimental Workflows
Forced Degradation Experimental Workflow
References
- 1. Eprinomectin [sitem.herts.ac.uk]
- 2. 915. Eprinomectin (WHO Food Additives Series 41) [inchem.org]
- 3. Environmentally realistic concentrations of eprinomectin induce phytotoxic and genotoxic effects in Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ircp.anmv.anses.fr [ircp.anmv.anses.fr]
- 5. Are the parasiticidal avermectins resistant to dissipation in the environment? The case of eprinomectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of major degradation products of eprinomectin drug substance including degradation pathways using LC-HRMS and NMR - American Chemical Society [acs.digitellinc.com]
- 7. Identification and characterization of major degradation products of Eprinomectin drug substance including degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation and identification of degradation products in eprinomectin formulation using LC, LTQ FT-MS, H/D exchange, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Determination of Eprinomectin B1a Residues in Bovine Milk using HPLC with Fluorescence Detection
Abstract
This application note describes a sensitive and reliable method for the quantitative analysis of eprinomectin B1a residues in bovine milk. The procedure involves a straightforward sample preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup. The analyte is derivatized to form a fluorescent product and subsequently quantified by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This method is suitable for routine monitoring of this compound residues in milk to ensure compliance with regulatory limits.
Introduction
Eprinomectin is a broad-spectrum antiparasitic agent widely used in cattle for treating and controlling internal and external parasites.[1][2] As with other veterinary drugs, there is a potential for residues to be present in milk from treated animals. Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for eprinomectin in milk to safeguard public health.[3][4][5][6] The MRL for this compound in cow's milk is set at 20 µg/kg (or 20 µg/L).[3][4][6][7] Therefore, sensitive and validated analytical methods are crucial for monitoring these residues in milk.
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) offers excellent sensitivity and selectivity for the analysis of avermectins like eprinomectin.[8] A derivatization step is required to convert the non-fluorescent eprinomectin molecule into a highly fluorescent derivative, enabling low-level detection.[9][10] This application note provides a detailed protocol for the determination of this compound in bovine milk using a validated HPLC-FLD method.
Quantitative Data Summary
The performance of the HPLC-FLD method for this compound analysis in milk is summarized in the tables below. These values are compiled from various studies and demonstrate the method's suitability for residue analysis.
Table 1: Method Validation Parameters for this compound in Milk
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1 µg/kg | [11] |
| Limit of Quantification (LOQ) | 2 µg/kg | [11] |
| Linearity Range | 1.0 - 30.0 µg/L | [7] |
| Correlation Coefficient (R²) | > 0.98 | [7] |
Table 2: Recovery and Precision Data
| Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| 10 | 80.0 - 87.2 | 2.7 - 10.6 | [11] |
| 50 | 80.0 - 87.2 | 2.7 - 10.6 | [11] |
| 200 | 80.0 - 87.2 | 2.7 - 10.6 | [11] |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (ultrapure)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Trifluoroacetic anhydride (TFAA)
-
N-methylimidazole
-
Milk samples (blank and fortified)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 75mm, 3.5µm)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Analytical balance
-
Volumetric flasks and pipettes
Sample Preparation (QuEChERS)
-
Extraction:
-
Pipette 10 mL of milk into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add the contents of a QuEChERS salt pouch (e.g., 4 g MgSO₄ and 1 g NaCl).[7]
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 15 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg C18 sorbent.
-
Vortex for 1 minute.
-
Centrifuge at 12000 rpm for 5 minutes.
-
Collect the supernatant for the derivatization step.
-
Derivatization
-
Transfer 0.5 mL of the cleaned-up extract to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 60°C.
-
Reconstitute the residue in 100 µL of acetonitrile.
-
Add 50 µL of N-methylimidazole solution (1:1 v/v in acetonitrile).[12]
-
Add 150 µL of trifluoroacetic anhydride solution (1:2 v/v in acetonitrile).[12]
-
Vortex briefly and allow the reaction to proceed at room temperature for about 30 seconds.[10]
-
The derivatized sample is now ready for HPLC-FLD analysis.
HPLC-FLD Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 75mm, 3.5µm).[13]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol, and water (e.g., 47:33:20, v/v/v).[13]
-
Flow Rate: 1.5 mL/min.[13]
-
Column Temperature: 30°C.[13]
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
Experimental Workflow Diagram
Caption: Workflow for this compound analysis in milk.
Conclusion
The described HPLC-FLD method provides a robust and sensitive approach for the determination of this compound residues in bovine milk. The QuEChERS sample preparation is efficient and requires minimal solvent usage. The method is validated with good recovery and precision, meeting the requirements for routine monitoring and ensuring food safety.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Simultaneous determination of eprinomectin, moxidectin, abamectin, doramectin, and ivermectin in beef liver by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods - Canada.ca [canada.ca]
- 6. Food safety and quality: Details [fao.org]
- 7. agilent.com [agilent.com]
- 8. Validation of a Method for Analysis of Avermectins Residues in Bovine Milk by HPLC-Fluorescence Detector [article.sapub.org]
- 9. Determination of Ivermectin in Medicated Feeds by Liquid Chromatography with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note and Protocol: Solid-Phase Extraction of Eprinomectin B1a from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprinomectin is a broad-spectrum antiparasitic agent widely used in veterinary medicine. Its primary active component is Eprinomectin B1a. Monitoring its residue levels in edible tissues is crucial for ensuring food safety and regulatory compliance. This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from various tissue samples, enabling accurate quantification by subsequent analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The method described is based on the principles of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which incorporates a dispersive solid-phase extraction (d-SPE) cleanup step.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for an effective extraction protocol. This compound is a large, lipophilic molecule with poor water solubility.[1] It is freely soluble in organic solvents like methanol, ethanol, and acetonitrile.[1] These characteristics dictate the choice of extraction solvents and SPE sorbents.
| Property | Value |
| Molecular Formula | C₅₀H₇₅NO₁₄ |
| Molecular Weight | 914.1 g/mol |
| Solubility | Poor in water; Soluble in ethanol, methanol, DMF, DMSO.[1] |
| LogP | 6.36 |
Experimental Protocol: QuEChERS with Dispersive SPE (d-SPE)
This protocol is optimized for the extraction of this compound from fatty and non-fatty tissue samples.
1. Sample Homogenization
-
Weigh 5 g (± 0.1 g) of the tissue sample (e.g., muscle, liver, fat) into a 50 mL polypropylene centrifuge tube.
-
For fatty tissues, it is recommended to mince the sample finely before weighing.
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Homogenize the sample for 1 minute at high speed using a tissue homogenizer.
2. Acetonitrile Extraction and Partitioning
-
To the homogenized sample, add the contents of a QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Immediately cap the tube and shake vigorously for 1 minute. This step facilitates the partitioning of this compound into the acetonitrile layer and removes a significant portion of water and polar interferences.
-
Centrifuge the tube at 4,000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbent.
-
For non-fatty tissues (e.g., muscle, kidney): Use a d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent.
-
For fatty tissues (e.g., liver, fat): Use a d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of C18 sorbent, and 50 mg of a graphitized carbon black (GCB) or a suitable lipid-removing sorbent.
-
-
Vortex the microcentrifuge tube for 30 seconds to ensure thorough mixing of the extract with the d-SPE sorbent.
-
Centrifuge at 10,000 rpm for 2 minutes.
4. Final Extract Preparation
-
Transfer the supernatant to a clean vial.
-
The extract is now ready for analysis by LC-MS/MS. If using HPLC with fluorescence detection, a derivatization step is required.
Data Presentation: Performance of the SPE Protocol
The following table summarizes the quantitative data for the extraction of this compound from bovine tissue samples using a QuEChERS-based method with d-SPE cleanup, followed by HPLC-FLD analysis.[2][3]
| Parameter | Matrix | Value |
| Recovery | Muscle | 80.0% - 87.2% |
| Liver | 80.0% - 87.2% | |
| Fat | 80.0% - 87.2% | |
| Limit of Detection (LOD) | Tissue | 1 µg/kg[2][3] |
| Limit of Quantification (LOQ) | Tissue | 2 µg/kg[2][3] |
| Relative Standard Deviation (RSD) | Tissue | 2.7% - 10.6% |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps of the solid-phase extraction protocol for this compound from tissue samples.
Caption: Workflow for Solid-Phase Extraction of this compound from Tissue.
Conclusion
The described QuEChERS-based solid-phase extraction protocol provides a reliable and efficient method for the isolation of this compound from diverse tissue samples. The high recovery rates and low limits of detection make it suitable for routine monitoring and research applications. The use of d-SPE with C18 sorbent effectively removes interfering matrix components, ensuring clean extracts for accurate downstream analysis. For fatty matrices, the inclusion of a lipid-removing sorbent is crucial for optimal performance. This protocol, combined with sensitive analytical instrumentation, is a valuable tool for drug development professionals and regulatory scientists.
References
Application Notes and Protocols for the Development of a Pour-On Formulation of Eprinomectin B1a for Veterinary Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprinomectin B1a is a potent endectocide belonging to the macrocyclic lactone class, widely used in veterinary medicine to control internal and external parasites in cattle, including lactating dairy cows. Its favorable safety profile and efficacy make it a valuable active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the development of a stable, safe, and effective pour-on formulation of this compound.
These guidelines cover the critical stages of formulation development, from pre-formulation studies to in vitro and in vivo evaluation, providing researchers and drug development professionals with a comprehensive framework for their projects.
Pre-formulation Studies
A thorough understanding of the physicochemical properties of this compound and its compatibility with various excipients is fundamental to developing a successful pour-on formulation.
Physicochemical Properties of this compound
This compound is a white crystalline solid that is highly lipophilic and practically insoluble in water.[1][2] It is crucial to consider its sensitivity to light and oxidation during formulation and storage.[1]
| Property | Value | Reference |
| Molecular Formula | C50H75NO14 | [3][4] |
| Molecular Weight | 914.13 g/mol | [3][4] |
| Melting Point | 173 °C | [1] |
| Density | 1.23 g/cm³ | [1][3] |
| Solubility | Soluble in methanol, ethanol, propylene glycol (>400 g/L), and ethyl acetate. Poorly soluble in water. | [1][2] |
| UV λmax | 246 nm | [5] |
| Stability | Sensitive to light and oxidation. | [1] |
Excipient Compatibility Studies
The selection of appropriate excipients is critical to ensure the stability and bioavailability of the this compound formulation. A systematic screening of excipients is recommended.
Protocol for Excipient Compatibility Screening:
-
Objective: To evaluate the compatibility of this compound with selected excipients under accelerated storage conditions.
-
Materials:
-
This compound
-
Candidate excipients (solvents, co-solvents, penetration enhancers, antioxidants, etc.)
-
Glass vials with inert stoppers
-
HPLC system with UV or fluorescence detector
-
-
Procedure: a. Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio. b. For liquid excipients, dissolve this compound directly in the excipient. For solid excipients, create a physical mixture. c. Transfer the mixtures into clean, labeled glass vials and seal. d. Prepare a control sample of this compound alone. e. Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 4 weeks). f. At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze for the appearance of new peaks (degradation products) and the percentage of this compound remaining using a validated HPLC method.
-
Acceptance Criteria: The excipient is considered compatible if there is no significant degradation of this compound (e.g., less than 5% loss) and no appearance of significant new peaks compared to the control.
Commonly Used Excipients in Pour-On Formulations:
| Excipient Category | Example | Function |
| Solvents/Co-solvents | Propylene Glycol Dicaprylocaprate (e.g., MIGLYOL® 840), Isopropyl Alcohol, Propylene Glycol | To dissolve this compound and form a stable solution. |
| Penetration Enhancers | Glycerol Monocaprylate (e.g., IMWITOR® 988), Cetearyl Ethylhexanoate, Isopropyl Myristate | To facilitate the transport of the active ingredient across the skin barrier. |
| Spreading Agents | Propylene Glycol Dicaprylocaprate | To ensure uniform distribution of the formulation on the animal's back. |
| Antioxidants | Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Vitamin E | To protect this compound from oxidative degradation.[6] |
| Polymeric Materials | Polyvinylpyrrolidone (PVP) | To form a film on the skin, potentially aiding in sustained release. |
| Bittering Agents | Denatonium Benzoate | To deter accidental ingestion. |
Formulation Development
The goal is to develop a stable, non-irritating, and easily applicable solution that delivers the therapeutic dose of this compound effectively.
Example Formulation
The following is an example formulation based on publicly available information. The exact percentages may need to be optimized.
| Ingredient | Example Concentration (% w/v) | Function |
| This compound | 0.5 - 5.0 | Active Pharmaceutical Ingredient |
| Propylene Glycol Dicaprylate/Dicaprate | 20.0 - 45.0 | Solvent, Spreading Agent |
| Isopropyl Alcohol | 35.0 - 65.0 | Co-solvent |
| Cetearyl Ethylhexanoate and Isopropyl Myristate | 2.0 - 8.0 | Penetration Enhancer |
| Polyvinylpyrrolidone | 0.15 - 2.0 | Polymeric Material |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1 | Antioxidant |
| Denatonium Benzoate | 0.0001 - 0.01 | Bittering Agent |
Preparation Protocol
-
Objective: To prepare a homogenous pour-on solution of this compound.
-
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Glass beakers and graduated cylinders
-
Volumetric flasks
-
-
Procedure: a. In a suitable glass beaker, dissolve the Butylated Hydroxytoluene (BHT) and Denatonium Benzoate in a portion of the Isopropyl Alcohol with stirring. b. In a separate beaker, dissolve the Polyvinylpyrrolidone (PVP) in another portion of the Isopropyl Alcohol. c. To the BHT/Denatonium Benzoate solution, add the this compound and stir until completely dissolved. d. Add the PVP solution to the this compound solution and mix thoroughly. e. In a separate container, combine the Propylene Glycol Dicaprylate/Dicaprate, Cetearyl Ethylhexanoate, and Isopropyl Myristate. f. Slowly add the oily phase (from step e) to the alcoholic solution (from step d) with continuous stirring until a homogenous solution is formed. g. Add the remaining Isopropyl Alcohol to adjust the final volume and mix until uniform. h. Filter the solution if necessary.
Caption: Workflow for the preparation of the this compound pour-on formulation.
Quality Control and Stability Testing
Ensuring the quality and stability of the final formulation is paramount. Stability studies should be conducted according to VICH guidelines.[1][3]
Quality Control Parameters
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless to pale yellow solution, free from visible particles. |
| pH | pH meter | Within a specified range (e.g., 5.0 - 7.0). |
| Viscosity | Viscometer | Within a specified range to ensure proper application. |
| Assay of this compound | HPLC-UV or HPLC-Fluorescence | 90.0% - 110.0% of the label claim. |
| Related Substances | HPLC-UV or HPLC-Fluorescence | Individual and total impurities should not exceed specified limits. |
| Density/Specific Gravity | Pycnometer or densitometer | Within a specified range. |
Stability Testing Protocol
-
Objective: To evaluate the stability of the this compound pour-on formulation under various storage conditions.
-
Materials:
-
Final formulated product in the proposed marketing container.
-
Stability chambers.
-
Analytical equipment for quality control tests.
-
-
Procedure: a. Place the packaged formulation in stability chambers under the following conditions:
- Long-term: 25°C ± 2°C / 60% RH ± 5% RH
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH b. Conduct quality control tests at specified time points:
- Long-term: 0, 3, 6, 9, 12, 18, and 24 months.
- Accelerated: 0, 1, 3, and 6 months. c. Additionally, perform photostability testing on at least one batch.
-
Evaluation: Assess the physical and chemical stability of the formulation over time to establish the shelf-life and recommended storage conditions.
Caption: Workflow for the stability testing of the this compound pour-on formulation.
In Vitro Skin Permeation Studies
In vitro skin permeation studies are essential to evaluate the ability of the formulation to deliver this compound across the skin barrier.
Protocol for In Vitro Skin Permeation using Franz Diffusion Cells
-
Objective: To quantify the permeation of this compound from the pour-on formulation through an appropriate skin model.
-
Equipment and Materials:
-
Franz diffusion cells.
-
Excised bovine or porcine ear skin (as a model for cattle skin).
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like ethanol or a surfactant to maintain sink conditions).
-
Magnetic stirrer.
-
Water bath or heating block to maintain 32°C.
-
HPLC system for analysis.
-
-
Procedure: a. Prepare the excised skin by removing subcutaneous fat and hair. b. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment. c. Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. d. Equilibrate the system at 32°C. e. Apply a finite dose of the this compound formulation to the skin surface in the donor compartment. f. At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor compartment and replace with fresh, pre-warmed receptor solution. g. At the end of the study, dismount the skin, and analyze the amount of drug retained in the skin. h. Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Caption: Workflow for the in vitro skin permeation study using Franz diffusion cells.
In Vivo Efficacy and Safety Studies in Cattle
The final step in the development process is to evaluate the efficacy and safety of the pour-on formulation in the target animal species. These studies should be conducted in compliance with relevant regulatory guidelines.
Efficacy Study Protocol (Fecal Egg Count Reduction Test)
-
Objective: To determine the efficacy of the this compound pour-on formulation against gastrointestinal nematodes in naturally or experimentally infected cattle.
-
Animals: A sufficient number of cattle with confirmed parasitic infections.
-
Procedure: a. Randomly allocate animals to a treatment group and a control (untreated) group. b. Collect fecal samples from all animals before treatment (Day 0) for fecal egg counts. c. Administer the pour-on formulation to the treatment group at the recommended dose (e.g., 500 µg/kg body weight), applied along the backline. d. Collect fecal samples from all animals at specified time points post-treatment (e.g., Day 14 and Day 21). e. Perform fecal egg counts using a validated technique (e.g., McMaster technique).
-
Data Analysis: Calculate the percentage reduction in fecal egg counts for the treated group compared to the control group. A high reduction (e.g., >95%) indicates efficacy.
Safety and Irritation Study Protocol
-
Objective: To assess the local and systemic safety of the this compound pour-on formulation in cattle.
-
Animals: Healthy cattle, free of parasites.
-
Procedure: a. Administer the formulation at 1x, 3x, and 5x the recommended dose to different groups of animals. b. Observe the animals for any adverse systemic reactions (e.g., changes in behavior, appetite, etc.) at regular intervals for a specified period (e.g., 14 days). c. Evaluate the application site for signs of dermal irritation (erythema, edema) at 24, 48, and 72 hours post-application, and periodically thereafter. Use a scoring system to quantify the irritation.
-
Evaluation: The formulation is considered safe if no significant adverse systemic reactions or severe dermal irritation are observed, even at exaggerated doses.
Caption: Logical relationship between in vivo efficacy and safety studies.
Conclusion
The development of a pour-on formulation of this compound is a multi-step process that requires careful consideration of its physicochemical properties, excipient compatibility, and rigorous testing of the final product. The protocols and application notes provided in this document offer a structured approach to guide researchers and formulation scientists through the development and evaluation of a safe, stable, and effective veterinary medicinal product. Adherence to these guidelines, in conjunction with relevant regulatory requirements, will facilitate a successful product development program.
References
Application Notes and Protocols for Studying Eprinomectin B1a Resistance in Nematodes
Audience: Researchers, scientists, and drug development professionals.
Abstract: Eprinomectin B1a is a broad-spectrum macrocyclic lactone anthelmintic crucial for controlling nematode infections in livestock. However, the emergence of anthelmintic resistance threatens its efficacy and poses a significant challenge to animal health and productivity.[1] Understanding the mechanisms of resistance and developing reliable detection methods are paramount for sustainable parasite control. This document provides a comprehensive set of protocols for studying this compound resistance in nematodes, covering in vivo and in vitro phenotypic assays, as well as molecular approaches for identifying resistance-associated genetic markers.
Mechanism of Action and Resistance
This compound, like other avermectins, exerts its anthelmintic effect by targeting glutamate-gated chloride ion channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in the nerve and muscle cells of nematodes.[2][3] Binding of the drug to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane.[3][4] This disrupts neurotransmission, resulting in pharyngeal, somatic, and uterine muscle paralysis, and ultimately, the death of the parasite.[4][5]
Anthelmintic resistance is a heritable loss of sensitivity to a drug in a parasite population that was previously susceptible.[6] The primary mechanisms implicated in eprinomectin and ivermectin resistance include:
-
Target Site Modification: Alterations or mutations in the GluCl or GABA receptor subunit genes can reduce the binding affinity of the drug, rendering it less effective.[7][8]
-
Increased Drug Efflux: Overexpression of transport proteins, such as P-glycoproteins (P-gp), can actively pump the drug out of the nematode's cells, preventing it from reaching its target concentration.[7][9]
-
Altered Drug Metabolism: While eprinomectin is not thought to be extensively metabolized by nematodes, changes in metabolic pathways could potentially contribute to resistance.[9]
Caption: this compound action and key resistance pathways in nematodes.
Experimental Protocols
A multi-faceted approach is essential for accurately diagnosing and characterizing eprinomectin resistance. The following protocols outline in vivo, in vitro, and molecular methods.
Caption: General workflow for detecting and characterizing eprinomectin resistance.
Protocol 1: Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common in vivo method for detecting anthelmintic resistance in a herd or flock.[1][10] It compares fecal egg counts (FECs) in animals before and after treatment.
Methodology:
-
Animal Selection: Select at least 15 animals for the treatment group and 10 for an untreated control group. Animals should have a pre-treatment FEC of at least 100-150 eggs per gram (EPG).
-
Pre-Treatment Sampling (Day 0): Collect individual fecal samples from the rectum of each selected animal.[11]
-
Treatment: Weigh each animal in the treatment group and administer this compound according to the manufacturer's recommended dosage. The control group remains untreated.
-
Post-Treatment Sampling (Day 14): Collect individual fecal samples from all animals in both the treatment and control groups 14 days post-treatment.[6][11]
-
Fecal Analysis: Determine the FEC (as EPG) for each sample using a standardized method, such as the modified Wisconsin or McMaster technique.[11]
-
Calculation: Calculate the percentage reduction using the following formula, according to the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines:[12][13] FECR (%) = [1 - (T2 / C2)] x 100
-
Where T2 is the mean EPG of the treated group on Day 14.
-
Where C2 is the mean EPG of the control group on Day 14.
-
Interpretation:
-
Resistance Present: FECR is less than 95% and the lower 95% confidence limit is less than 90%.[12][13]
-
Resistance Suspected: Only one of the above criteria is met.
-
No Resistance Detected: FECR is ≥ 95%.
Data Presentation:
| Group | Animal ID | Pre-Treatment EPG (Day 0) | Post-Treatment EPG (Day 14) |
| Treated | T01 | 450 | 50 |
| T02 | 600 | 100 | |
| ... (n=15) | ... | ... | |
| Mean (T2) | 75 | ||
| Control | C01 | 500 | 550 |
| C02 | 400 | 450 | |
| ... (n=10) | ... | ... | |
| Mean (C2) | 500 | ||
| FECR (%) | [1 - (75/500)] x 100 = 85% |
Protocol 2: Larval Development Test (LDT)
The LDT is an in vitro assay that measures the effect of an anthelmintic on the development of nematode eggs to the third-stage (L3) infective larvae.[14]
Methodology:
-
Egg Recovery: Recover nematode eggs from pooled fecal samples of the population under investigation.
-
Assay Setup: Use a 96-well microtiter plate. Add a suspension of approximately 70-100 eggs to each well.
-
Drug Dilution: Add serial dilutions of this compound (e.g., ranging from 0.01 ng/mL to 100 ng/mL) to the wells. Include control wells with no drug.
-
Incubation: Incubate the plate at 25-27°C for 7 days to allow for hatching and development to the L3 stage.
-
Development Arrest: Stop the development by adding a small volume of Lugol's iodine solution to each well.[12]
-
Larval Counting: Count the number of L1, L2, and L3 larvae in each well under a microscope. A larva is considered "developed" if it has reached the L3 stage.
-
Data Analysis: Calculate the percentage of inhibition of development for each drug concentration compared to the control. Determine the drug concentration that inhibits 50% of the larvae from developing (LC50) using probit or logit analysis.
Data Presentation:
| Nematode Isolate | Eprinomectin Conc. (ng/mL) | % Development Inhibition | Calculated LC50 (ng/mL) |
| Susceptible | 0 (Control) | 0 | 0.5 |
| 0.1 | 20 | ||
| 0.5 | 52 | ||
| 2.5 | 95 | ||
| Resistant | 0 (Control) | 0 | 21.6 [15] |
| 0.5 | 10 | ||
| 2.5 | 30 | ||
| 21.6 | 55 |
Protocol 3: Larval Motility Assay
This assay quantifies the paralytic effect of eprinomectin on nematode larvae, often using an automated system. The free-living nematode Caenorhabditis elegans can be used as a model system, or parasitic L3 larvae can be evaluated.[2][3]
Methodology:
-
Larval Preparation: Obtain synchronized populations of L3 larvae (parasitic species) or L4/young adult worms (C. elegans).
-
Assay Setup: Dispense larvae into the wells of a microtiter plate containing buffer.
-
Drug Application: Add various concentrations of this compound to the wells.
-
Motility Measurement: Place the plate in an automated motility tracking device (e.g., an infrared-based system).[3] The system records movement over time (e.g., every 30 minutes for 24 hours).
-
Data Analysis: The software quantifies motility as movement units or pixels changed per unit time. Calculate the percentage inhibition of motility relative to untreated controls. Determine the concentration that inhibits 50% of motility (IC50). A study on C. elegans showed that 1.6 µM of eprinomectin caused 100% inhibition within 30 minutes.[3]
Protocol 4: Molecular Analysis of Resistance Markers
Molecular techniques are used to identify genetic changes associated with the resistance phenotype.
Methodology:
-
Nematode Collection: Collect adult worms from a necropsied host or L3 larvae from fecal cultures of susceptible and resistant populations.
-
Nucleic Acid Extraction: Extract genomic DNA and/or total RNA from pools of nematodes.
-
Candidate Gene Analysis:
-
Sequencing: Use PCR to amplify candidate genes implicated in resistance (e.g., GluCl subunits like avr-14, glc-5; P-glycoproteins like pgp-11).[9] Sequence the PCR products to identify single nucleotide polymorphisms (SNPs) or other mutations that are more frequent in the resistant population.
-
Gene Expression (qPCR): Synthesize cDNA from the extracted RNA. Use quantitative PCR (qPCR) to measure the relative expression levels of genes (e.g., P-glycoprotein genes) between resistant and susceptible isolates. Upregulation of efflux pump genes in the resistant strain is a strong indicator of this resistance mechanism.[9]
-
-
Genome-Wide Approaches: For advanced studies, whole-genome sequencing of resistant and susceptible populations can identify novel resistance loci through genetic mapping and population genomics.[16][17]
Caption: Decision tree for the diagnosis and characterization of resistance.
References
- 1. ijmpes.com [ijmpes.com]
- 2. Frontiers | Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin [frontiersin.org]
- 3. Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Avermectin B1a, a paralyzing anthelmintic that affects interneurons and inhibitory motoneurons in Ascaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in candidate-gene and whole-genome approaches to the discovery of anthelmintic resistance markers and the description of drug/receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptomic analyses implicate neuronal plasticity and chloride homeostasis in ivermectin resistance and response to treatment in a parasitic nematode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Adaptation and evaluation of three different in vitro tests for the detection of resistance to anthelmintics in gastro intestinal nematodes of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resistance of strongylid nematodes to anthelmintic drugs and driving factors at Czech goat farms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of Eprinomectin B1a in Animal Feed Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprinomectin is a broad-spectrum semi-synthetic macrocyclic lactone used as an anthelmintic in veterinary medicine. It is comprised of two homologous components, Eprinomectin B1a (≥90%) and Eprinomectin B1b (≤10%).[1] The accurate quantification of this compound in animal feed formulations is crucial for ensuring proper dosage, efficacy, and safety in livestock. This document provides a detailed protocol for the determination of this compound in animal feed using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is adapted from established procedures for analyzing veterinary drug residues in complex matrices.
Principle
This method involves the extraction of this compound from the animal feed matrix using a solvent, followed by a cleanup step to remove interfering substances. The concentration of this compound in the purified extract is then determined by HPLC with UV detection. A C18 column is used for the chromatographic separation.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the determination of this compound in different matrices. While specific data for animal feed is limited, the presented values from other complex matrices provide a useful reference for expected method performance.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| This compound | Bovine Tissues & Milk | HPLC-FLD | 1 µg/kg | 2 µg/kg | [2] |
| Eprinomectin | Bovine Urine | HPLC-FLD | 0.5 ng/mL | - | [3] |
| Eprinomectin | Bovine Feces | HPLC-FLD | 0.5 ng/g | - | [3] |
| This compound | Pharmaceutical Formulation | HPLC-UV | 0.3817 µg/mL | - | [4] |
Table 2: Linearity of the Method
| Analyte | Matrix | Method | Linear Range | Correlation Coefficient (r²) | Reference |
| This compound | Pharmaceutical Formulation | HPLC-UV | 1.157 - 375.171 µg/mL | 0.9940 | [4] |
| Eprinomectin | Plasma | HPLC-FLD | 0.5 - 50 ng/mL | 0.999 | --- |
Table 3: Recovery Rates
| Analyte | Matrix | Fortification Levels | Recovery (%) | Reference |
| This compound | Bovine Tissues | 10 - 200 µg/kg | 80.0 - 87.2 | [2] |
| Eprinomectin | Bovine Urine | 2, 10, 50, 100 ng/mL | 87.9 - 91.5 (Inter-assay) | [3] |
| Eprinomectin | Bovine Feces | 2, 10, 50, 100 ng/g | 78.6 - 86.3 (Inter-assay) | [3] |
| This compound | Pharmaceutical Formulation | - | 100.21 ± 0.40 | [4] |
Experimental Protocol
This protocol is a recommended starting point and may require optimization based on the specific type of animal feed matrix and available laboratory equipment.
Reagents and Materials
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Anhydrous magnesium sulfate
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 solid-phase extraction (SPE) cartridges (optional, for additional cleanup)
-
0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Homogenizer or blender
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Preparation of Standard Solutions
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions in the mobile phase, ranging from approximately 0.5 µg/mL to 50 µg/mL, to construct a calibration curve.
Sample Preparation (QuEChERS-based Extraction)
-
Homogenization: Grind a representative sample of the animal feed to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute to moisten the sample.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
-
Salting Out:
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.
-
Immediately vortex for 1 minute to prevent the formation of agglomerates.
-
-
Centrifugation:
-
Centrifuge the tube at ≥4000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the upper acetonitrile layer to a new 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge at ≥4000 x g for 5 minutes.
-
Take an aliquot of the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (e.g., 85:15 v/v). Isocratic elution is often suitable.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm[4]
Data Analysis
-
Inject the prepared standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of this compound in the sample extract using the calibration curve.
-
Calculate the final concentration of this compound in the original animal feed sample, taking into account the initial sample weight and dilution factors.
Visualizations
Caption: Workflow for this compound determination.
Conclusion
The described HPLC-UV method, incorporating a QuEChERS-based sample preparation protocol, provides a robust and reliable approach for the determination of this compound in animal feed formulations. Proper method validation, including the assessment of linearity, accuracy, precision, and specificity, is essential before routine use to ensure the quality and reliability of the analytical results. The provided quantitative data from related matrices can serve as a benchmark for performance expectations.
References
Application Note: Preparation of Eprinomectin B1a Analytical Standards for Chromatographic Analysis
Introduction Eprinomectin is a broad-spectrum antiparasitic agent used in veterinary medicine. It is composed of two main components, Eprinomectin B1a and Eprinomectin B1b, with the B1a component comprising at least 90% of the mixture and serving as the primary marker residue for analytical purposes.[1][2][3] Accurate and precise quantification of this compound in various matrices is critical for drug development, quality control, and residue monitoring. The foundation of reliable quantitative analysis is the correct preparation of analytical standards. This document provides a detailed protocol for the preparation of this compound stock and working standard solutions for use in chromatographic methods such as High-Performance Liquid Chromatography (HPLC).
Reference Standard Specifications The quality of the analytical standard is paramount. Eprinomectin is typically supplied as a crystalline solid and should be handled with care, considering its hazardous nature.[4] Key specifications for a typical Eprinomectin reference standard are summarized below.
Table 1: Eprinomectin Reference Standard Specifications
| Parameter | Specification |
|---|---|
| Composition | Mixture of this compound (≥90.0%) and B1b. Total purity ≥95.0%.[2][4] |
| Molecular Formula | C₅₀H₇₅NO₁₄ (for B1a)[3] |
| Molecular Weight | 914.1 g/mol (for B1a)[3] |
| Appearance | Crystalline solid[4] |
| Solubility | Soluble in ethanol, methanol, DMSO, and dimethyl formamide (approx. 30 mg/mL).[4][5] |
| Storage (Solid) | -20°C in a tightly sealed container.[4] |
| Stability (Solid) | ≥ 4 years when stored at -20°C.[4] |
| UV Maximum (λmax) | Approximately 245-246 nm.[4][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Standard Solution (1000 µg/mL)
This protocol describes the preparation of a primary stock solution from the solid reference material.
Materials:
-
Eprinomectin reference standard
-
HPLC-grade Methanol
-
HPLC-grade Deionized Water
-
Class A volumetric flasks (e.g., 10 mL, 25 mL)
-
Calibrated analytical balance
-
Glass Pasteur pipettes
-
Ultrasonic bath
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Equilibration: Remove the Eprinomectin reference standard container from the -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh approximately 10 mg of the Eprinomectin reference standard into a 10 mL Class A volumetric flask. Record the exact weight.
-
Dissolution:
-
Add approximately 7 mL of HPLC-grade methanol to the flask.
-
Purge the solvent with an inert gas before use to remove dissolved oxygen.[4]
-
Cap the flask and sonicate for 5-10 minutes, or until the solid is completely dissolved. Visually inspect to ensure no particulate matter remains.
-
-
Dilution to Volume:
-
Allow the solution to return to room temperature.
-
Using a glass Pasteur pipette, carefully add methanol to bring the solution to the calibration mark on the volumetric flask.
-
Invert the flask 15-20 times to ensure homogeneity.
-
-
Calculation: Calculate the precise concentration of the stock solution based on the actual weight of the standard and its purity as stated on the Certificate of Analysis.
-
Concentration (µg/mL) = (Weight (mg) × Purity (%)) / Flask Volume (mL) × 1000
-
-
Storage: Transfer the stock solution to a labeled, amber glass vial. Store refrigerated at 2-8°C. It is recommended to prepare this solution fresh or validate its short-term stability.
Protocol 2: Preparation of Working Standard Solutions and Calibration Curve
Working standards are prepared by serially diluting the stock solution. A common diluent, as specified by the USP, is a mixture of methanol and water (4:1 v/v).[2][7]
Materials:
-
Eprinomectin Stock Standard Solution (1000 µg/mL)
-
Diluent: HPLC-grade Methanol and Deionized Water (4:1 v/v)
-
Class A volumetric flasks (e.g., 10 mL)
-
Calibrated micropipettes
Procedure:
-
Prepare the diluent by mixing 800 mL of methanol with 200 mL of deionized water.
-
Label a series of volumetric flasks for each calibration level.
-
Perform serial dilutions of the 1000 µg/mL stock solution to achieve the desired concentrations for the calibration curve. An example preparation for a 5-point calibration curve is provided in Table 2.
-
For each level, pipette the required volume of the stock solution into the corresponding volumetric flask, dilute to the mark with the diluent, and mix thoroughly.
Table 2: Example Preparation of Calibration Curve Standards from a 1000 µg/mL Stock Solution
| Standard Level | Target Concentration (µg/mL) | Volume of Stock Solution (µL) | Final Volume (mL) |
|---|---|---|---|
| 1 | 1.0 | 10 | 10 |
| 2 | 5.0 | 50 | 10 |
| 3 | 10.0 | 100 | 10 |
| 4 | 50.0 | 500 | 10 |
| 5 | 100.0 | 1000 | 10 |
Visualizations
Caption: Workflow for preparing this compound analytical standards.
Caption: Factors affecting the stability of this compound solutions.
Stability and Storage Recommendations
The stability of prepared standard solutions is critical for generating reproducible results. Forced degradation studies show that Eprinomectin is susceptible to degradation under various stress conditions.[8] Therefore, proper storage is essential.
Table 3: Storage and Stability Recommendations
| Standard Type | Storage Condition | Recommended In-Use Period | Notes |
|---|---|---|---|
| Solid Reference Material | -20°C in a desiccator, protected from light.[4] | Per manufacturer's expiry (e.g., ≥4 years).[4] | Allow to warm to ambient temperature before opening. |
| Stock Standard Solution | 2-8°C in an amber, tightly sealed vial. | Prepare fresh daily or validate for short-term storage (e.g., up to 72 hours). | Solution clarity should be confirmed before each use. |
| Working Standard Solutions | 2-8°C in an amber, tightly sealed vial. | Prepare fresh from stock solution before each analytical run. | Discard after use to avoid concentration changes due to evaporation. |
Conclusion The preparation of accurate and stable this compound analytical standards is a prerequisite for reliable quantification. Adherence to the detailed protocols for the creation of stock and working solutions, combined with proper storage and handling, will minimize variability and ensure data integrity. Researchers should always consult the Certificate of Analysis for the specific reference standard lot being used for exact purity and handling instructions.
References
- 1. The Pharmacokinetics of Subcutaneous Eprinomectin in Plasma and Milk in Dry Dairy Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uspnf.com [uspnf.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting peak tailing in Eprinomectin B1a HPLC analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the HPLC analysis of Eprinomectin B1a.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue in HPLC that can compromise the accuracy and precision of quantification.[1][2][3] It is characterized by an asymmetrical peak with a trailing edge that extends further than its leading edge.[2] This distortion can negatively impact resolution, sensitivity, and the reproducibility of your results.[1][4]
Question: Why is my this compound peak tailing?
Answer: Peak tailing in the HPLC analysis of this compound can stem from a variety of factors, ranging from chemical interactions within the column to issues with the HPLC system itself. The primary cause is often the presence of more than one mechanism for analyte retention.[5] For this compound, a large and complex molecule, secondary interactions with the stationary phase are a frequent culprit.[6][7]
Below is a table summarizing the potential causes of peak tailing and corresponding solutions.
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | This compound, with its multiple polar functional groups, can interact with residual silanol groups on the silica-based stationary phase.[4][5][6] These secondary ionic or hydrogen bonding interactions are a common cause of tailing, especially for basic compounds at a mobile phase pH greater than 3.[4][5] | • Adjust Mobile Phase pH: Lowering the mobile phase pH (ideally to <3) can protonate the silanol groups, minimizing these secondary interactions.[1][5] • Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of available silanol groups.[2][5] • Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.[1][8] |
| Mobile Phase pH close to Analyte pKa | If the mobile phase pH is close to the pKa of this compound, the molecule can exist in both ionized and non-ionized forms, leading to peak distortion.[4][9] | • Buffer the Mobile Phase: Use a buffer to maintain a consistent pH, ensuring the analyte is in a single ionic state. The buffer pH should be at least 2 units away from the analyte's pKa.[2][9] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing.[1][6][10] This is often more pronounced for early eluting peaks.[1][11] | • Dissolve Sample in Mobile Phase: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.[1][9] • Reduce Injection Volume: If using a stronger solvent is unavoidable, inject a smaller volume.[1] |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to a broadening of the peak and a characteristic "right triangle" peak shape.[1][3][6] | • Reduce Sample Concentration: Dilute the sample and reinject.[2] • Decrease Injection Volume: Inject a smaller volume of the sample.[12] |
| Column Contamination or Degradation | Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[6] A void at the head of the column can also lead to peak distortion.[1][2] | • Use a Guard Column: Protect the analytical column from contaminants.[3] • Flush the Column: Wash the column with a strong solvent to remove contaminants.[11] • Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[1][5] |
| Extra-Column Effects | Peak broadening and tailing can be introduced by issues outside of the column, such as excessive tubing length or diameter, or poorly made connections.[4][6] | • Minimize Tubing Length: Keep the tubing between the injector, column, and detector as short as possible. • Check Fittings: Ensure all connections are secure and properly seated to avoid dead volume.[10] |
Experimental Protocols
Protocol: Column Equilibration and Sample Preparation for this compound Analysis
This protocol is designed to minimize peak tailing by ensuring proper column equilibration and appropriate sample preparation.
-
Column Equilibration:
-
Before initiating the analysis, equilibrate the C18 reversed-phase column with the mobile phase (e.g., acetonitrile:methanol:water (47:33:20, v/v/v)[13][14]) for at least 30 minutes or until a stable baseline is achieved.
-
Ensure the mobile phase is adequately degassed to prevent bubble formation, which can affect baseline stability and peak shape.
-
-
Sample Diluent Preparation:
-
Prepare the sample diluent by mixing the mobile phase components in their initial gradient proportions. For isocratic methods, the diluent should be the mobile phase itself.[13]
-
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the prepared sample diluent to the desired concentration (e.g., 1 mg/mL stock solution, further diluted for the working standard).[13][15]
-
Similarly, prepare the sample to be analyzed by dissolving or diluting it in the sample diluent to a concentration within the linear range of the method.
-
Vortex and/or sonicate the solutions to ensure complete dissolution.
-
-
Filtration:
-
Filter all standard and sample solutions through a 0.22 µm or 0.45 µm syringe filter compatible with the solvents used to remove any particulate matter that could block the column frit.
-
-
Injection:
-
Set the injection volume to an appropriate level for the column dimensions and analyte concentration to avoid overloading.
-
Frequently Asked Questions (FAQs)
Q1: Can the type of HPLC column I use affect peak tailing for this compound?
A1: Absolutely. For a complex molecule like this compound, using a high-quality, end-capped C8 or C18 column is recommended.[16] End-capping chemically modifies the silica surface to cover many of the residual silanol groups that can cause tailing through secondary interactions.[2][5]
Q2: My peak tailing appeared suddenly. What should I check first?
A2: If peak tailing appears abruptly, the first things to investigate are potential changes to your system or consumables.[3] Check if a new bottle of mobile phase was prepared, as an error in pH adjustment can cause tailing.[3] Also, consider if a new column or guard column was recently installed. If a guard column is in use, remove it and perform an injection; if the peak shape improves, the guard column is the likely culprit.[3] Finally, inspect for any leaks or loose fittings in the system.[6]
Q3: How does the mobile phase composition affect peak shape?
A3: The mobile phase composition is critical. For this compound, which has basic functional groups, the pH of the mobile phase can significantly impact peak shape.[5] Operating at a low pH (e.g., below 3) helps to keep the residual silanol groups on the column packing protonated and less likely to interact with the analyte.[1] The organic modifier (e.g., acetonitrile, methanol) and its ratio to the aqueous component will also affect retention and can influence peak shape. A validated method for this compound analysis uses a mobile phase of acetonitrile, methanol, and water.[13][14]
Q4: Could my sample preparation be causing the peak tailing?
A4: Yes, your sample preparation can be a significant factor. Dissolving your sample in a solvent that is much stronger than your mobile phase can lead to poor peak shape, especially for early eluting peaks.[11] It is always best practice to dissolve your sample in the mobile phase itself.[9] Additionally, overloading the column with too much sample is a common cause of peak tailing that resembles a right triangle.[1][3]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in your this compound HPLC analysis.
Caption: A flowchart for systematically troubleshooting peak tailing in HPLC analysis.
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. support.waters.com [support.waters.com]
- 11. agilent.com [agilent.com]
- 12. google.com [google.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. Alternative and Improved Stability-Indicating HPLC Method for the Assay of Eprinomectin and Determination of Its Related Compounds in Bulk Batches of Eprinomectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing matrix effects in LC-MS/MS analysis of Eprinomectin B1a
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of Eprinomectin B1a.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Why is there significant signal suppression or enhancement for my this compound peak?
Answer:
Signal suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS analysis, particularly with complex biological matrices.[1][2] This phenomenon occurs when co-eluting endogenous components from the sample interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4]
Potential Causes:
-
Phospholipids: These are major contributors to matrix effects in biological samples like plasma, milk, and tissue, as they can co-elute with the analyte and suppress its ionization.[5]
-
Salts and Proteins: High concentrations of salts or residual proteins in the sample extract can also lead to ion suppression.
-
Insufficient Chromatographic Separation: If this compound co-elutes with matrix components, the competition for ionization will be more pronounced.[6]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.
-
Solid-Phase Extraction (SPE): This technique is highly effective at removing interfering substances. Specific SPE cartridges can be used to selectively isolate this compound.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used for pesticide residue analysis, has been successfully applied to this compound in tissues and milk.[7][8] It involves a salting-out extraction followed by dispersive SPE for cleanup.
-
Protein Precipitation: While a simpler method, it may not be sufficient for removing all matrix interferences, especially phospholipids.[9]
-
-
Improve Chromatographic Separation:
-
Adjust the mobile phase gradient to better separate this compound from the matrix components.
-
Consider using a different stationary phase or a column with a smaller particle size for higher resolution.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate quantification by normalizing the analyte response to the internal standard response.[10][11]
-
Dilute the Sample: If the concentration of this compound is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.
Issue 2: My this compound peak shape is poor (e.g., tailing, fronting, or split). What could be the cause?
Answer:
Poor peak shape can compromise the accuracy and precision of your quantification.[12][13]
Potential Causes:
-
Column Contamination or Deterioration: Buildup of matrix components on the column can lead to peak tailing or splitting.[14][15]
-
Inappropriate Injection Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion.
-
Column Overload: Injecting too much analyte can lead to peak fronting.[13]
-
Physical Problems with the Column: A void at the column inlet or a partially blocked frit can cause split peaks.[15]
Solutions:
-
Column Maintenance:
-
Implement a regular column flushing and regeneration protocol.
-
Use a guard column to protect the analytical column from contaminants.
-
-
Optimize Injection:
-
Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.
-
Reduce the injection volume or dilute the sample if column overload is suspected.
-
-
Check for System Issues:
-
Inspect for any bad connections or blockages in the system.
-
If the problem persists, try replacing the column.
-
Issue 3: I am observing high background noise in my chromatogram.
Answer:
High background noise can obscure the this compound peak, especially at low concentrations, and negatively impact the limit of detection.[16][17]
Potential Causes:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background noise.[16][18]
-
Dirty Ion Source: Accumulation of non-volatile matrix components in the ion source is a common cause of increased background.
-
Carryover: Residual analyte from a previous high-concentration sample can appear as background noise in subsequent runs.
Solutions:
-
Use High-Purity Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.
-
Clean the Ion Source: Regularly clean the ion source components according to the manufacturer's recommendations.
-
Optimize the Wash Method: Implement a robust needle and injection port wash routine with a strong organic solvent to minimize carryover.
-
Divert the Flow: Use a divert valve to direct the initial, unretained matrix components to waste instead of the mass spectrometer.
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique to minimize matrix effects for this compound in fatty tissues?
A1: For fatty matrices, a QuEChERS-based method is often highly effective. The initial extraction with acetonitrile helps to separate the non-polar this compound from the bulk of the lipids. The subsequent dispersive SPE cleanup step, often containing C18 and/or graphitized carbon black, is crucial for removing remaining lipids and other interferences.[19][20]
Q2: Can I use a simple protein precipitation for this compound analysis in plasma or milk?
A2: While protein precipitation is a quick and easy method, it is generally not sufficient for completely removing matrix effects, particularly from phospholipids which are abundant in plasma and milk.[1][21] This can lead to significant ion suppression. For more accurate and reliable results, it is recommended to follow protein precipitation with a more selective cleanup step like SPE or to use a more comprehensive method like QuEChERS.
Q3: What are the key considerations for choosing an internal standard for this compound analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., d3-Eprinomectin B1a). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variations in recovery.[10][11] If a SIL-IS is not available, a structural analog with similar properties can be used, but it must be chromatographically resolved from this compound and its performance must be carefully validated.[22]
Q4: How can I quantitatively assess the extent of matrix effects in my method?
A4: The matrix effect can be quantified by comparing the response of this compound in a post-extraction spiked blank matrix sample to the response of a pure standard solution at the same concentration. The matrix effect (%) is calculated as: (Peak Area in Matrix / Peak Area in Solvent) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[23][24]
Data Presentation: Comparison of Sample Preparation Methods
The following tables summarize quantitative data from various studies on the analysis of this compound, providing a comparison of different sample preparation methods.
Table 1: Recovery of this compound using Different Sample Preparation Methods
| Matrix | Sample Preparation Method | Fortification Level | Average Recovery (%) | Reference |
| Bovine Tissues | QuEChERS with dispersive SPE | 10 - 200 µg/kg | 80.0 - 87.2 | [8][19] |
| Bovine Urine | Solid-Phase Extraction (SPE) | 2 - 100 ng/mL | 87.9 - 91.5 | [25] |
| Bovine Feces | Acetonitrile Extraction, Hexane Defatting, SPE | 2 - 100 ng/g | 78.6 - 86.3 | [25] |
| Wine | QuEChERS | Not Specified | 70 - 132 | [26] |
| Wine | SPE/d-SPE | Not Specified | 70 - 132 | [26] |
Table 2: Matrix Effects Observed for Avermectins with Different Cleanup Methods
| Matrix | Cleanup Method | Matrix Effect (%) | Reference |
| Apples & Korean Cabbage | QuEChERS with d-SPE | >94% of pesticides with low matrix effects | [27] |
| Apples & Korean Cabbage | SPE (PSA) | >94% of pesticides with low matrix effects | [27] |
| Apples & Korean Cabbage | FaPEx (amine + C18) | >98% of pesticides with low matrix effects | [27] |
| Spices | QuEChERS | Up to -89% (ion suppression) | [24][28] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: QuEChERS Method for this compound in Bovine Tissues [8][19]
-
Sample Homogenization: Homogenize 10 g of tissue sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).
-
Vortex for 30 seconds and centrifuge.
-
-
Final Extract Preparation:
-
Take the supernatant, filter it through a 0.22 µm filter, and it is ready for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Bovine Plasma [29][30]
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Add a precipitating agent (e.g., 1 mL of acetonitrile), vortex, and centrifuge.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute this compound with 3 mL of a strong organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Protein Precipitation for this compound in Milk [1][21]
-
Sample Preparation:
-
Take 1 mL of milk and add the internal standard.
-
-
Precipitation:
-
Add 3 mL of cold acetonitrile to the milk sample.
-
Vortex for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and filter it through a 0.22 µm filter before injecting it into the LC-MS/MS system.
-
Visualizations
Caption: General troubleshooting workflow for LC-MS/MS analysis.
Caption: QuEChERS sample preparation workflow.
Caption: Solid-Phase Extraction (SPE) workflow.
Caption: Protein Precipitation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. lctsbible.com [lctsbible.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. cerilliant.com [cerilliant.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. mastelf.com [mastelf.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. echemi.com [echemi.com]
- 17. pharmpk.com [pharmpk.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Milk Bottom-Up Proteomics: Method Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 24. files.core.ac.uk [files.core.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. Comparison of SPE/d-SPE and QuEChERS-Based Extraction Procedures in Terms of Fungicide Residue Analysis in Wine Samples by HPLC-DAD and LC-QqQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. Determination of eprinomectin in plasma by high-performance liquid chromatography with automated solid phase extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Determination of fipronil in bovine plasma by solid-phase extraction and liquid chromatography with ultraviolet detection – ScienceOpen [scienceopen.com]
Technical Support Center: Resolving Co-elution of Eprinomectin B1a and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Eprinomectin B1a and its metabolites during chromatographic analysis.
Troubleshooting Guide
This guide addresses specific co-elution problems in a question-and-answer format, offering potential solutions based on established analytical methods.
Question: How can I resolve this compound from its B1b homolog?
Answer: Eprinomectin is comprised of at least 90% this compound and less than 10% Eprinomectin B1b[1]. Due to their structural similarity, co-elution is a common challenge. To achieve separation, consider the following strategies:
-
Optimize the Mobile Phase: A slight modification in the mobile phase composition can significantly impact resolution. For reversed-phase HPLC, adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can enhance separation. A gradient elution, as opposed to an isocratic one, is often more effective in separating closely related compounds[2].
-
Column Chemistry: Employing a high-resolution column with a smaller particle size (e.g., ≤ 3 µm) can improve peak efficiency and resolution. A C8 or C18 column is commonly used for avermectin analysis[2][3]. Consider testing columns from different manufacturers as subtle differences in silica chemistry can affect selectivity.
-
Temperature Control: Adjusting the column temperature can alter the selectivity between this compound and B1b. Experiment with temperatures between 25°C and 40°C. Increased temperature generally decreases viscosity and can improve peak shape, but may also decrease retention time[4][5].
Question: My chromatogram shows a broad or tailing peak for this compound, suggesting a co-eluting metabolite. How can I confirm this and improve the separation?
Answer: A distorted peak shape can indicate the presence of a co-eluting substance.
-
Peak Purity Analysis: If using a photodiode array (PDA) detector, perform a peak purity analysis across the entire peak. A non-homogenous spectrum suggests the presence of more than one compound.
-
Mass Spectrometry (MS): The most definitive method for confirming co-elution is to use a mass spectrometer as the detector (LC-MS/MS). By extracting ion chromatograms for the specific m/z of this compound and its potential metabolites, you can visualize if multiple compounds are eluting at the same retention time[1][6][7].
-
Methodical Parameter Adjustment: To improve separation, systematically adjust one chromatographic parameter at a time. Start with the mobile phase gradient, making it shallower to increase the separation window. If this is insufficient, explore different column chemistries or pH of the aqueous phase.
Question: I am having trouble separating this compound from its degradation products, such as 8a-oxo-B1a or its epimers. What should I do?
Answer: Degradation products can be isomeric and, therefore, particularly challenging to separate from the parent compound[8][9].
-
Gradient Optimization: A shallow gradient is crucial for separating isomers. A slow, linear gradient will provide more time for the stationary phase to interact differently with the subtle structural differences between the isomers.
-
Alternative Stationary Phases: If a standard C18 column does not provide adequate resolution, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column. These stationary phases offer different selectivity based on aromatic and polar interactions, which can be beneficial for separating isomers.
-
Two-Dimensional LC (2D-LC): For highly complex samples where co-elution is persistent, 2D-LC can be employed. This technique involves subjecting a fraction from the first separation to a second, orthogonal separation, providing a significant increase in peak capacity.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolites of this compound I should be aware of?
A1: Common degradation products and related substances that can be considered metabolites or impurities include the B1b homolog, 8a-oxo-B1a, the 2-epimer of Eprinomectin, and the structural isomer Δ2,3-EPM[4][8][9].
Q2: What is a good starting point for developing an HPLC method for this compound?
A2: A good starting point is a reversed-phase HPLC method using a C8 or C18 column (e.g., 100 mm x 4.6 mm, 2.6 µm particle size) with a gradient elution. A mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic modifier like acetonitrile is commonly used. Detection is typically performed using UV at around 245-252 nm or with a fluorescence detector after derivatization[2][4][10].
Q3: Can I use isocratic elution for the analysis of this compound and its metabolites?
A3: While isocratic elution can be used, it is generally less effective for resolving complex mixtures of a parent drug and its closely related metabolites[8]. A gradient elution is highly recommended to achieve better separation of this compound from its various metabolites and isomers[2].
Q4: How can I improve the sensitivity of my method for detecting low-level metabolites?
A4: To improve sensitivity, consider the following:
-
Derivatization: For fluorescence detection, derivatization with a reagent like N-methylimidazole in the presence of trifluoroacetic anhydride can significantly enhance the signal[11].
-
Mass Spectrometry: Using a mass spectrometer, especially in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for detecting and quantifying low-level analytes[1][6].
-
Sample Preparation: A solid-phase extraction (SPE) clean-up step can help to remove matrix interferences and concentrate the analytes, leading to improved sensitivity[11][12].
Experimental Protocols
Below is a detailed experimental protocol for the analysis of this compound, adapted from published methods.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the assay of Eprinomectin and the determination of its related substances[2].
Chromatographic Conditions:
| Parameter | Condition |
| Column | Kinetex C8 (100 mm × 4.6 mm, 2.6 µm) |
| Mobile Phase A | Water:Acetonitrile:Isopropanol (48:42:10, v/v/v) |
| Mobile Phase B | 100% Acetonitrile |
| Gradient | A time-based linear gradient should be optimized. |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 252 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the Eprinomectin sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method
This method is suitable for the confirmation and quantification of this compound in biological matrices[13].
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.01% Acetic Acid in Water |
| Mobile Phase B | 0.01% Acetic Acid in Methanol |
| Gradient | 0-0.5 min (20% A, 80% B), linear gradient to 99% B at 6.0 min, hold at 99% B until 7.7 min, return to initial conditions at 8.0 min, and re-equilibrate until 12.0 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Precursor and product ions for this compound should be optimized. A common precursor ion is [M+H]⁺ at m/z 914.6[6]. |
Visualizations
Troubleshooting Workflow for Co-elution
Caption: A workflow for systematically troubleshooting co-elution issues.
Factors Influencing Chromatographic Resolution
Caption: Key factors that can be adjusted to improve chromatographic resolution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alternative and Improved Stability-Indicating HPLC Method for the Assay of Eprinomectin and Determination of Its Related Compounds in Bulk Batches of Eprinomectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Separation and identification of degradation products in eprinomectin formulation using LC, LTQ FT-MS, H/D exchange, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation and identification of degradation products in eprinomectin formulation using LC, LTQ FT-MS, H/D exchange, and NMR. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 10. The Pharmacokinetics of Subcutaneous Eprinomectin in Plasma and Milk in Dry Dairy Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical procedure for the determination of eprinomectin in soil and cattle faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nucleus.iaea.org [nucleus.iaea.org]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Efficacy of Eprinomectin and Ivermectin Against Sarcoptes scabiei: A Review of Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two macrocyclic lactones, eprinomectin and ivermectin, against the parasitic mite Sarcoptes scabiei, the causative agent of scabies. The information presented is based on available experimental data to assist researchers and professionals in drug development in their understanding of these two therapeutic agents.
Introduction
Sarcoptes scabiei infestation is a contagious skin condition affecting a wide range of mammals, including humans and livestock, leading to significant morbidity and economic losses. Both eprinomectin and ivermectin belong to the avermectin class of endectocides and are known for their potent activity against a broad spectrum of nematodes and arthropods. While ivermectin has been a cornerstone of scabies treatment for decades, eprinomectin, a second-generation avermectin, presents an alternative with distinct pharmacokinetic properties. This guide synthesizes the findings of a key comparative study and discusses the mechanism of action of these compounds.
Data Presentation: Efficacy Against Sarcoptes scabiei
A significant comparative study was conducted on naturally infested buffaloes to evaluate the efficacy of pour-on formulations of eprinomectin and ivermectin. The quantitative data from this study are summarized below.
| Treatment Group | Dosage | Mean Mite Count (Day 0) | Mite Reduction (%) - Day 7 | Mite Reduction (%) - Day 14 | Time to Negative Skin Scraping | Clinical Improvement |
| Eprinomectin | 0.5 mg/kg (pour-on) | 12.5 ± 1.22 | 76% | - | Day 21 | Marked improvement after Day 28 |
| Ivermectin | 0.2 mg/kg (pour-on) | 12.6 ± 1.36 | 78.94% | - | Day 21 | Marked improvement after Day 28 |
| Control | Untreated | 12.8 ± 1.15 | - | - | Remained Positive | Progressive severe lesions |
Data synthesized from a study on naturally infested buffaloes.[1][2][3]
The study demonstrated a progressive and significant decrease in the number of mites for both treatment groups.[2] While ivermectin showed a slightly higher percentage of mite reduction at day 7, the difference between the two groups was not statistically significant.[2] Both treatments led to the complete elimination of mites by day 21 post-treatment, with significant clinical improvement in skin lesions observed after day 28.[2][4] No adverse reactions were reported for either drug.[2]
Experimental Protocols
The primary comparative study followed a well-defined protocol to assess the efficacy of the two drugs.
Study Design: A randomized controlled trial.
Subjects: 18 naturally infested buffaloes with sarcoptic mange. The diagnosis was confirmed by the presence of Sarcoptes scabiei mites in skin scrapings.
Grouping: The animals were randomly allocated into three groups of six animals each:
-
Group A: Treated with eprinomectin pour-on.
-
Group B: Treated with ivermectin pour-on.
-
Group C: Untreated control group.
Treatment Administration:
-
Eprinomectin: Applied as a pour-on solution at a dosage of 0.5 mg/kg body weight.[2][3][4]
-
Ivermectin: Applied as a pour-on solution at a dosage of 0.2 mg/kg body weight.[2][3][4]
Data Collection and Analysis:
-
Skin scrapings were collected from each animal on days 0, 7, 14, 21, 28, and 42 post-treatment.
-
The number of mites per square centimeter of skin was counted.
-
Clinical improvement of skin lesions was also monitored.
-
The data was statistically analyzed to determine the significance of the reduction in mite counts.
Mechanism of Action: Avermectins
Eprinomectin and ivermectin share a common mechanism of action against parasites. They are agonists of glutamate-gated chloride ion channels (GluCls), which are found in the nerve and muscle cells of invertebrates like Sarcoptes scabiei.
The binding of avermectins to these channels leads to an increased influx of chloride ions into the cells. This hyperpolarizes the cell membrane, leading to paralysis and eventual death of the mite.[5] These drugs may also interact with gamma-aminobutyric acid (GABA)-gated chloride channels. The high affinity of avermectins for these invertebrate-specific channels is a key reason for their selective toxicity, as vertebrates primarily utilize these channels within the central nervous system, which is protected by the blood-brain barrier.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the comparative efficacy study.
Signaling Pathway
Caption: Mechanism of action of avermectins on mite nerve and muscle cells.
Conclusion
Based on the available comparative data, both pour-on eprinomectin and ivermectin are highly effective in treating sarcoptic mange in buffaloes, with no significant difference in their overall efficacy. Both drugs achieved complete mite elimination by day 21 and led to marked clinical improvement. The choice between these two agents may, therefore, depend on other factors such as cost, availability, and specific pharmacokinetic profiles, including milk and meat withdrawal times, which can be a significant advantage for eprinomectin in production animals.[1] Further comparative studies in other animal species and in humans would be beneficial to provide a more comprehensive understanding of the relative efficacy of eprinomectin and ivermectin against Sarcoptes scabiei.
References
- 1. Comparative efficacy of pour-on eprinomectin and ivermectin against Sarcoptes scabiei in buffaloes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Efficacy of Moxidectin versus Ivermectin against Sarcoptes scabiei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Escalating Threat of Drug-Resistant Human Scabies: Current Insights and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Injectable vs. Pour-on Eprinomectin: A Comparative Pharmacokinetic Analysis
A deep dive into the systemic absorption and bioavailability of two distinct eprinomectin formulations, providing researchers and drug development professionals with essential data for informed decision-making.
This guide offers an objective comparison of the pharmacokinetic profiles of injectable and pour-on eprinomectin formulations in cattle. By examining key pharmacokinetic parameters from published experimental data, this document aims to elucidate the differences in drug absorption, distribution, and overall systemic exposure between the two delivery methods.
Quantitative Pharmacokinetic Data
The systemic exposure to eprinomectin varies significantly depending on the route of administration. The following table summarizes the key pharmacokinetic parameters for both pour-on and injectable formulations based on data from studies in dairy cattle.
| Pharmacokinetic Parameter | Pour-on Eprinomectin (0.5 mg/kg) | Injectable Eprinomectin (0.2 mg/kg) | Injectable Eprinomectin (1 mg/kg) |
| Maximum Plasma Concentration (Cmax) | 43.76 ± 18.23 ng/mL[1] | 44.0 ± 24.2 ng/mL[1] | ~36 ng/mL[2] |
| Time to Maximum Plasma Concentration (Tmax) | Not explicitly stated | 39 ± 19.3 hours[1] | ~43 hours[2] |
| Area Under the Plasma Concentration-Time Curve (AUC) | 5737.68 ± 412.80 (ng·h)/mL[1] | 7354 ± 1861 (ng·h)/mL[1] | Not explicitly stated |
Experimental Protocols
The data presented in this guide is supported by rigorous experimental methodologies from peer-reviewed studies. The following are detailed protocols from key experiments cited.
Study 1: Comparative Pharmacokinetics in Lactating Dairy Cattle[1]
-
Objective: To compare the pharmacokinetics of a novel injectable eprinomectin formulation with a commercially available pour-on formulation in lactating dairy cattle.
-
Animals: Four healthy lactating dairy cattle.
-
Drug Administration:
-
Injectable Group: A single subcutaneous injection of eprinomectin at a dose rate of 0.2 mg/kg body weight.
-
Pour-on Group (Data from a previous study): A single topical application of a commercially available 0.5% w/v pour-on eprinomectin solution at a dose rate of 0.5 mg/kg body weight, applied along the dorsal midline.
-
-
Sample Collection:
-
Injectable Group: Blood and milk samples were collected at predetermined time points.
-
Pour-on Group: Blood and milk sampling schedule from the referenced study.
-
-
Analytical Method: The concentration of eprinomectin in plasma and milk was determined using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Study 2: Pharmacokinetics of Subcutaneous Eprinomectin in Dry Dairy Cattle[2]
-
Objective: To characterize the pharmacokinetics of an injectable eprinomectin formulation in dry dairy cattle.
-
Animals: Thirteen mature dry dairy cattle.
-
Drug Administration: A single subcutaneous injection of eprinomectin at a dose of 1 mg/kg body weight.
-
Sample Collection: Plasma samples were collected daily for the first 7 days, followed by periodic sampling for up to 90 days. Milk samples were collected daily after calving for up to 90 days.
-
Analytical Method: Eprinomectin concentrations in plasma and milk were quantified using a validated HPLC method with fluorescence detection (HPLC-FL). The mobile phase consisted of 87% acetonitrile and 12.9% ultrapure water with 0.1% trifluoroacetic acid, delivered at a flow rate of 1 mL/min. The fluorescence detector was set to an excitation wavelength of 355 nm and an emission wavelength of 465 nm.[2]
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of pour-on versus injectable drug formulations in cattle.
References
A Comparative Guide to Inter-Laboratory Quantification of Eprinomectin B1a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of Eprinomectin B1a, the major active component (≥ 90%) of the endectocide Eprinomectin.[1] While a formal, multi-laboratory round-robin study was not identified in publicly available literature, this document compiles and compares data from individual, validated studies to offer insights into the performance of various analytical approaches. The methods summarized here utilize High-Performance Liquid Chromatography (HPLC) with different detection techniques, reflecting its common application in pharmaceutical quality control and residue analysis.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of different validated HPLC methods for this compound quantification. These studies, conducted in independent laboratories, provide key metrics such as the Limit of Detection (LOD), Limit of Quantification (LOQ), and linearity, which are crucial for assessing method sensitivity and range.
| Parameter | Method 1: HPLC-DAD [2] | Method 2: HPLC-UV [3][4] | Method 3: HPLC-FLD (in plasma) [5] | Method 4: QuEChERS HPLC-FLD (in tissue) [6] |
| Matrix | Bulk Pharmaceutical Sample | Thermoresponsive Bioadhesive System | Bovine Plasma | Bovine Tissue & Milk |
| Linearity Range | 0.24 - 0.36 mg/mL | 1.157 - 375.171 µg/mL | Not Specified | 10 - 200 µg/kg (Fortified Samples) |
| Correlation Coefficient (r²) | > 0.99 | 0.9940 | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.3817 µg/mL | 0.50 ng/mL | 1 µg/kg |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.75 ng/mL | 2 µg/kg |
| Reported Recovery (%) | Not Specified | Good Recovery Reported | Not Specified | 80.0% - 87.2% |
| Precision (RSD%) | Intraday: 0.321-1.859%Interday: 0.152-2.315% | Not Specified | Not Specified | 2.7% - 10.6% |
Experimental Protocols
The methodologies across different laboratories share fundamental principles of chromatographic separation but differ in sample preparation, mobile phases, and detection systems. Below are detailed protocols from two representative studies.
Methodology 1: HPLC with Diode-Array Detection (DAD) for Bulk Samples [2]
This method is designed for the quality control of Eprinomectin as a raw pharmaceutical ingredient.
-
Instrumentation : High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).
-
Column : Phenomenex® C18 (150 × 4.60 mm, 5 μm).
-
Mobile Phase : An isocratic mixture of Acetonitrile and ultrapure water in a ratio of 87:13 (v/v).
-
Flow Rate : 1.2 mL/min.
-
Column Temperature : 20 °C.
-
Injection Volume : 20 μL.
-
Detection Wavelength : 250 nm.
-
Standard Preparation : A stock solution of 1.5 mg/mL Eprinomectin in methanol is prepared, followed by serial dilutions to create working standards.
Methodology 2: QuEChERS Extraction with HPLC-Fluorescence Detection (FLD) for Biological Tissues [6][7]
This method is tailored for determining this compound residues in edible bovine tissues, incorporating a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation step.
-
Sample Extraction : Samples are extracted with acetonitrile using a dispersive solid-phase extraction (dSPE) purification stage.
-
Instrumentation : HPLC system equipped with a post-column fluorescence derivatization module and a fluorescence detector (HPLC-FLD).
-
Confirmation : Residue confirmation is performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) by monitoring the transition of the precursor ion [M-H]+ (m/z 914.6) to characteristic product ions (m/z 896.1, 467.9, 329.9).[6]
-
Derivatization (for FLD) : The isolation, derivatization, and quantification procedures are similar to methods used for determining Eprinomectin levels in bovine milk, which involve creating a fluorescent derivative for sensitive detection.[5]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the quantification of this compound from a biological matrix, from sample receipt to final data analysis.
Caption: Generalized workflow for this compound quantification.
This guide demonstrates that while methodologies are adapted for different matrices, the core chromatographic principles remain consistent. The choice of method ultimately depends on the required sensitivity, the complexity of the sample matrix, and the specific research or regulatory context.
References
A Comparative Guide to Analytical Method Validation for Eprinomectin B1a Residue Depletion Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for Eprinomectin B1a residue depletion studies in edible tissues. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate methodologies for regulatory submissions and food safety assessments. The information presented is based on established scientific literature and international guidelines.
Eprinomectin, a member of the avermectin family of endectocides, is widely used in cattle for treating and controlling internal and external parasites.[1][2] Residue depletion studies are crucial to determine the withdrawal period necessary to ensure that drug residues in animal-derived food products do not exceed the established Maximum Residue Limits (MRLs).[3][4] The validation of the analytical methods used in these studies is a critical regulatory requirement to ensure the reliability and accuracy of the data.[3][5][6]
Comparison of Analytical Methods
The two most prominent analytical techniques for the determination of this compound residues are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the specific requirements of the study, such as the need for a determinative or confirmatory method.
| Parameter | HPLC-FLD | LC-MS/MS |
| Principle | Separation by HPLC followed by post-column derivatization to form a fluorescent product that is detected.[4][7][8] | Separation by LC followed by mass spectrometric detection of the parent ion and specific product ions.[1][9][10] |
| Selectivity | Good, but may be susceptible to interference from matrix components that fluoresce or co-elute with the analyte.[3] | Excellent, highly specific due to the monitoring of multiple mass transitions, making it a confirmatory method.[1][9][10] |
| Sensitivity | High, with Limits of Quantification (LOQs) typically in the low µg/kg range.[8][9] | Very high, with LOQs often in the sub-µg/kg to low µg/kg range.[11] |
| Confirmation | Generally considered a quantitative (determinative) method. Confirmation often requires a second, independent method.[9] | Serves as both a quantitative and confirmatory method, as per regulatory guidelines.[1][10] |
| Validation Parameters | ||
| Linearity | Typically demonstrates good linearity over the desired concentration range.[12] | Excellent linearity over a wide dynamic range.[13] |
| Accuracy (% Recovery) | Generally in the range of 80-110%.[8][9] | Typically in the range of 75-122%.[13] |
| Precision (% RSD) | Repeatability and intermediate precision are generally low, with RSDs < 15%.[7][12] | High precision with low RSDs, often < 10%.[13] |
| Limit of Detection (LOD) | Ascertained detection limits around 1 µg/kg.[8][9] | Can achieve LODs as low as 1.2 µg/kg. |
| Limit of Quantification (LOQ) | Quantification limits around 2 µg/kg.[8][9] | Can achieve LOQs as low as 2.5 µg/L.[13] |
Experimental Protocols
Residue Depletion Study Design
A typical residue depletion study for this compound involves the administration of the drug to a group of target animals (e.g., cattle) followed by the collection of edible tissues at various time points.[2][4]
Workflow for a Typical Eprinomectin Residue Depletion Study
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. rr-americas.woah.org [rr-americas.woah.org]
- 4. Residue depletion of eprinomectin in bovine tissues after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methodology for veterinary medicine residues | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Confirmation of eprinomectin, moxidectin, abamectin, doramectin, and ivermectin in beef liver by liquid chromatography/positive ion atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. agilent.com [agilent.com]
comparison of different extraction techniques for Eprinomectin B1a
For Researchers, Scientists, and Drug Development Professionals
Eprinomectin B1a, a key component of the widely used anthelmintic drug Eprinomectin, requires robust and efficient extraction methods for its accurate quantification in various matrices such as milk, plasma, and animal tissues. The choice of extraction technique significantly impacts recovery, purity, and overall analytical sensitivity. This guide provides a detailed comparison of prevalent extraction methodologies for this compound, supported by experimental data to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Extraction Technique Performance
The following table summarizes the performance of different extraction techniques for this compound from various matrices based on published experimental data.
| Extraction Technique | Matrix | Recovery (%) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Reference |
| QuEChERS (d-SPE) | Bovine Tissues & Milk | 80.0 - 87.2 | 1 µg/kg | 2 µg/kg | [1][2][3] |
| Solid-Phase Extraction (SPE) | Plasma | Not explicitly stated, but method is suitable for pharmacokinetic studies | 0.1 ng/mL | 0.5 ng/mL | [4][5] |
| Solid-Phase Extraction (SPE) | Milk | Not explicitly stated, but used for cleanup | 1.25 ng/mL | 2.5 ng/mL | [6] |
| Liquid-Liquid Extraction (LLE) | Bovine Muscle | 73.3 - 110 | 5 µg/kg (for related avermectins) | Not specified | [7] |
| Supercritical Fluid Extraction (SFE) | Soil (for Avermectins) | 82.5 - 96.2 | 1.5 ng/g | 5 ng/g | [8] |
| Ultrasound-Assisted Emulsification Microextraction (USAEME) | Fruit Juice (for Abamectin) | 90 - 94 | 0.6 - 1.5 µg/L | 2.0 - 5.0 µg/L | [9] |
| Stir Bar Sorptive Extraction (SBSE) | Milk | 68 - 83 | 0.05 - 0.12 ng/mL | 0.17 - 0.41 ng/mL |
Experimental Protocols
Detailed methodologies for the key extraction techniques are outlined below.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method, a type of dispersive solid-phase extraction (d-SPE), is widely adopted for its simplicity and high throughput.[1][2][3]
Protocol for Bovine Tissues and Milk:
-
Sample Homogenization: Homogenize 10 g of tissue or 10 mL of milk.
-
Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS salt pouch (e.g., containing magnesium sulfate and sodium chloride) and shake vigorously for another minute.
-
Centrifugation: Centrifuge the tube to separate the layers.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a microcentrifuge tube containing a d-SPE sorbent (e.g., PSA - primary secondary amine, C18) to remove interfering matrix components.
-
Final Preparation: Vortex and centrifuge the microcentrifuge tube. The resulting supernatant is ready for analysis, typically by HPLC-FLD or LC-MS/MS.[1][2]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of eprinomectin in plasma by high-performance liquid chromatography with automated solid phase extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Pharmacokinetics of Subcutaneous Eprinomectin in Plasma and Milk in Dry Dairy Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. orientjchem.org [orientjchem.org]
Safety Operating Guide
Proper Disposal of Eprinomectin B1a: A Guide for Laboratory Professionals
The proper disposal of Eprinomectin B1a is critical for ensuring laboratory safety and environmental protection. Due to its toxicological profile and high toxicity to aquatic organisms, strict adherence to established disposal protocols is essential. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a research and development setting.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Many states have their own, often more stringent, regulations.[1] It is imperative that all disposal activities comply with federal, state, and local laws, in addition to institutional policies. A key component of these regulations is the EPA's Subpart P, which prohibits healthcare facilities from flushing hazardous waste pharmaceuticals down the drain.[2]
Hazard Profile of this compound
This compound presents several hazards that necessitate careful handling and disposal. Understanding these risks is the first step in ensuring personnel safety.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed.[4] Animal studies indicate that ingestion of small quantities can be harmful.[5] |
| Skin and Eye Irritation | Causes skin irritation and serious eye irritation. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[4][6][7] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[4][7] Eprinomectin is identified as a neurotoxicant.[8] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[4][6][9] It is persistent in soils and can accumulate in sediments.[9] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use safety glasses with side shields or chemical goggles.[5]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator should be used.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and materials contaminated with it is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
1. Waste Segregation and Collection:
-
Isolate Waste: Do not mix this compound waste with household garbage or non-hazardous laboratory waste.[4]
-
Designated Containers: Collect all this compound waste, including pure compounds, solutions, and contaminated materials, in suitable, closed, and clearly labeled containers.[6]
-
Labeling: The container must be labeled as "Hazardous Waste" and should clearly identify the contents (this compound).
2. Disposal of Unused or Expired this compound:
-
Pure or expired this compound must be disposed of as hazardous pharmaceutical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
3. Disposal of Contaminated Materials:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container and treated as hazardous waste.
-
Labware: Glassware and other lab equipment should be decontaminated if possible. If not, they must be disposed of as hazardous waste.
-
Consumables: Items such as gloves, bench paper, and pipette tips that are contaminated with this compound must be collected in the designated hazardous waste container.
4. Decontamination and Disposal of Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.
-
After rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in accordance with institutional policies, which may include recycling or disposal in a sanitary landfill.[6]
5. Prohibited Disposal Methods:
-
Do Not Discharge to Sewer Systems: Due to its high aquatic toxicity, this compound must not be flushed down the drain or allowed to enter any waterway.[4][6][8]
-
Do Not Dispose of in Regular Trash: Disposal with general waste is prohibited.
Emergency Spill Procedures
In the event of a spill, follow these procedures immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or generates dust, evacuate the area.
-
Don PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[5]
-
Containment: Prevent the spill from spreading or entering drains.[5] Use an absorbent material like sand, earth, or vermiculite for containment.[5]
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's EHS department.
Quantitative Toxicity and Environmental Data
| Data Point | Value | Species | Source |
| Oral LD50 | 24 mg/kg | Mouse | |
| Oral LD50 | 55 mg/kg | Rat | |
| Concentration in Feces (Post-treatment) | up to 0.427 mg/kg (wet weight) | Cattle | [10] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 8. northamerica.covetrus.com [northamerica.covetrus.com]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. The environmental safety of eprinomectin to earthworms - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Eprinomectin B1a
This guide provides immediate, essential safety and logistical information for laboratory personnel, researchers, and drug development professionals handling Eprinomectin B1a. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It can cause skin and serious eye irritation. It is also considered toxic if swallowed[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., PVC). For prolonged or repeated contact, gloves with a higher protection class (breakthrough time >240 minutes) are recommended. | To prevent skin contact, as the substance is a skin irritant[2]. |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles.[2] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin and Body Protection | Laboratory coat. For situations with a higher risk of exposure, wear full-body protective clothing. | To prevent contamination of personal clothing and skin[2][3]. |
| Respiratory Protection | Not generally required with adequate ventilation. In case of dust or aerosols, use an approved dust respirator. | To avoid inhalation, especially of dust from the solid form[2][4]. |
Quantitative Toxicity Data
The following table summarizes the available acute oral toxicity data for Eprinomectin.
| Substance | Test Animal | LD50 (Oral) |
| This compound | Mouse | 24 mg/kg |
| Eprinomectin | Rat | 55 mg/kg[5] |
| Eprinomectin | Mouse | 70 mg/kg[5] |
Standard Operating Procedure for Handling this compound
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood[2].
-
Avoid Contact: Avoid all personal contact, including inhalation of dust or aerosols and contact with skin and eyes[2][4].
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling and before breaks[2][3][5][6].
-
Clothing: Contaminated work clothes should be laundered separately before reuse[2].
2. Spillage and Emergency Procedures:
-
Minor Spills:
-
For solid spills, avoid generating dust. Dampen with water before sweeping or use a vacuum cleaner with a HEPA filter[2].
-
For liquid spills, contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing[7].
-
Place the collected waste into a labeled container for disposal[2][7].
-
-
Major Spills:
3. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention[4][7].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[4][7].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[4][7].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4][7].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use suitable, closed, and clearly labeled containers for chemical waste[4].
-
Disposal Method: Dispose of contents and containers in accordance with all local, regional, national, and international regulations[4][7]. This may involve incineration in a licensed facility or burial in a licensed landfill[2].
-
Environmental Precautions: Do not allow the product to enter drains or water systems, as it is very toxic to aquatic life[1][4].
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 6. sds.boehringer-ingelheim.com [sds.boehringer-ingelheim.com]
- 7. hpc-standards.com [hpc-standards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
